2-Hydroxy-5-methoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKRGDMEHBTPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427452 | |
| Record name | 2-hydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39900-63-5 | |
| Record name | 2-Hydroxy-5-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39900-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39900-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
The Synthesis of 2-Hydroxy-5-methoxybenzonitrile: A Technical Guide for Chemical Researchers
Introduction: The Significance of a Versatile Chemical Intermediate
2-Hydroxy-5-methoxybenzonitrile is a valuable substituted benzonitrile, a class of organic compounds that are pivotal in the landscape of medicinal chemistry and drug development.[1] The presence of the nitrile group, a versatile functional handle, allows for its conversion into a variety of other functionalities such as amines, amides, and carboxylic acids, making it a key building block in the synthesis of more complex molecules.[1][2] This technical guide provides an in-depth exploration of the synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the critical considerations necessary for successful and safe laboratory execution.
This document is structured to provide a comprehensive understanding of the synthesis, beginning with the preparation of the key precursor, 2-hydroxy-5-methoxybenzaldehyde, followed by its conversion to the target nitrile. We will delve into the mechanistic details of these transformations, offering insights into the rationale behind the choice of reagents and reaction conditions.
Part 1: Synthesis of the Precursor Aldehyde: 2-Hydroxy-5-methoxybenzaldehyde
The journey to this compound begins with the synthesis of its immediate precursor, 2-hydroxy-5-methoxybenzaldehyde. Two robust and widely employed methods for the ortho-formylation of phenols are particularly relevant: the Reimer-Tiemann reaction and the magnesium chloride-triethylamine mediated formylation.
Method A: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[3] In the context of synthesizing 2-hydroxy-5-methoxybenzaldehyde, the reaction proceeds from the readily available 4-methoxyphenol, with reported yields of around 79%.[3]
Causality and Mechanistic Insights:
The reaction is initiated by the deprotonation of chloroform by a strong base, typically sodium hydroxide, to generate the highly reactive dichlorocarbene (:CCl₂) species. Concurrently, the phenolic proton of 4-methoxyphenol is abstracted by the base to form the more nucleophilic phenoxide ion. The electron-rich phenoxide then attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group. The resulting intermediate undergoes hydrolysis to yield the final aldehyde product.
Experimental Protocol: Reimer-Tiemann Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
Materials:
-
4-Methoxyphenol
-
Chloroform
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxyphenol in ethanol.
-
Prepare a concentrated aqueous solution of sodium hydroxide and add it to the flask.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-hydroxy-5-methoxybenzaldehyde by vacuum distillation or column chromatography on silica gel.
Safety Considerations:
-
Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic; ensure adequate cooling and control of the addition of chloroform.
Method B: Ortho-Formylation with Paraformaldehyde and MgCl₂-Et₃N
An alternative and often higher-yielding method for the ortho-formylation of phenols utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium chloride and triethylamine. This method is known for its high regioselectivity for the ortho position.
Causality and Mechanistic Insights:
In this reaction, magnesium chloride acts as a Lewis acid, coordinating to the phenolic oxygen to form a magnesium phenoxide. This enhances the nucleophilicity of the aromatic ring. Triethylamine serves as a base to facilitate the formation of the phenoxide and to neutralize the liberated HCl. Paraformaldehyde, a polymer of formaldehyde, serves as the source of the formyl group. The reaction is believed to proceed through a chelation-controlled mechanism, where the magnesium ion directs the electrophilic attack of formaldehyde to the ortho position.
Experimental Protocol: MgCl₂-Et₃N Mediated Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
Materials:
-
4-Methoxyphenol
-
Anhydrous magnesium chloride
-
Triethylamine (dry)
-
Paraformaldehyde (dry)
-
Acetonitrile (dry)
-
Hydrochloric acid (5% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride and dry paraformaldehyde.
-
Add dry acetonitrile to the flask, followed by the dropwise addition of dry triethylamine with stirring.
-
Add 4-methoxyphenol to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add 5% aqueous hydrochloric acid.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel or vacuum distillation.
Safety Considerations:
-
Ensure all reagents and glassware are thoroughly dried, as the reaction is moisture-sensitive.
-
Triethylamine is a flammable and corrosive liquid. Handle in a fume hood.
-
Paraformaldehyde is a source of formaldehyde and should be handled with care to avoid inhalation of dust.
| Parameter | Reimer-Tiemann Reaction | MgCl₂-Et₃N Formylation |
| Starting Material | 4-Methoxyphenol | 4-Methoxyphenol |
| Formylating Agent | Chloroform | Paraformaldehyde |
| Base | Sodium Hydroxide | Triethylamine |
| Lewis Acid | None | Anhydrous MgCl₂ |
| Typical Yield | ~79%[3] | Generally high |
| Key Considerations | Biphasic reaction, exothermic | Anhydrous conditions required |
Table 1: Comparison of Synthesis Methods for 2-Hydroxy-5-methoxybenzaldehyde.
Part 2: Conversion of 2-Hydroxy-5-methoxybenzaldehyde to this compound
The conversion of the aldehyde functional group to a nitrile is a crucial step in this synthesis. A common and effective method involves a one-pot reaction with hydroxylamine hydrochloride, which proceeds via an intermediate oxime that is subsequently dehydrated.
Causality and Mechanistic Insights:
The reaction begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon of 2-hydroxy-5-methoxybenzaldehyde to form an intermediate carbinolamine. This intermediate then dehydrates to form the corresponding aldoxime. The aldoxime, in the presence of a dehydrating agent or under thermal conditions, eliminates a molecule of water to yield the final nitrile product. The use of a catalyst such as ferrous sulfate can facilitate both the oxime formation and the subsequent dehydration in a one-pot process.[1]
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is adapted from general procedures for the one-pot conversion of substituted hydroxybenzaldehydes to their corresponding nitriles.[1]
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous ferrous sulfate (FeSO₄)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Benzene
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde in DMF.
-
Add hydroxylamine hydrochloride and anhydrous ferrous sulfate to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary, but typically ranges from 3 to 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the catalyst.
-
Extract the filtrate with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude nitrile.
-
Purify the crude product by column chromatography on silica gel using a mixture of benzene and ethyl acetate as the eluent.[1]
Safety Considerations:
-
Hydroxylamine hydrochloride is a corrosive and potentially explosive substance, especially when heated. Handle with care and avoid shock or friction.[4]
-
DMF is a skin and eye irritant and should be used in a well-ventilated fume hood.
-
Ferrous sulfate can be irritating to the skin and eyes.
| Parameter | One-Pot Nitrile Synthesis |
| Starting Material | 2-Hydroxy-5-methoxybenzaldehyde |
| Reagents | Hydroxylamine hydrochloride, Anhydrous Ferrous Sulfate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Conditions | Reflux |
| Typical Yield | High (often >85% for similar substrates)[1] |
| Purification | Column Chromatography |
Table 2: Summary of the One-Pot Synthesis of this compound.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through reliable and well-established chemical transformations. The choice of method for the initial formylation of 4-methoxyphenol will depend on the available resources and desired scale, with both the Reimer-Tiemann reaction and the MgCl₂-Et₃N mediated formylation offering viable routes. The subsequent one-pot conversion of the resulting aldehyde to the target nitrile using hydroxylamine hydrochloride and a ferrous sulfate catalyst provides an efficient and high-yielding protocol. By understanding the underlying mechanisms and adhering to the detailed experimental procedures and safety precautions outlined in this guide, researchers can confidently and successfully synthesize this important chemical intermediate for their drug discovery and development endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-methoxybenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Hydroxy-5-methoxybenzonitrile (IUPAC Name: this compound; CAS Number: 39900-63-5).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical principles to serve as a foundational reference. We will explore the compound's chemical identity, core physical and chemical properties, characteristic spectroscopic signatures, and robust analytical methodologies for its characterization. The guide emphasizes the causal relationships between the molecule's structure and its empirical properties, providing field-proven insights into experimental design and data interpretation. All presented data is supported by authoritative sources to ensure scientific integrity and trustworthiness.
Introduction: A Molecule of Interest
This compound is a substituted aromatic compound featuring three key functional groups: a hydroxyl (-OH), a methoxy (-OCH₃), and a nitrile (-C≡N) on a benzene ring. This unique combination of an electron-donating methoxy group, a hydrogen-bonding hydroxyl group, and an electron-withdrawing nitrile group imparts a distinct reactivity and property profile, making it a valuable intermediate in the synthesis of more complex organic compounds, particularly in the pharmaceutical and materials science sectors.[4] Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, process optimization, quality control, and formulation development.
Chemical Identity and Structure
The structural and identifying information for this compound is summarized below. It is critical to distinguish it from its isomers, such as 2-Hydroxy-4-methoxybenzonitrile (CAS 39835-11-5), as their properties can differ significantly.[5]
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 39900-63-5 | [1][2] |
| Molecular Formula | C₈H₇NO₂ | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| Canonical SMILES | COC1=CC(=C(C=C1)O)C#N | [1] |
| InChI Key | ZFKRGDMEHBTPFN-UHFFFAOYSA-N | [1] |
The molecule's structure, with its ortho-hydroxyl and para-methoxy substitution relative to the nitrile group, dictates its electronic and steric environment, which in turn governs its properties as detailed in the subsequent sections.
Caption: 2D structure of this compound.
Core Physicochemical Properties
The bulk properties of a compound are the direct manifestation of its molecular structure. The interplay between the polar hydroxyl and nitrile groups and the largely nonpolar methoxy-substituted benzene ring defines the physicochemical behavior of this compound.
| Property | Predicted/Reported Value | Comments and Implications | Source(s) |
| Appearance | Light yellow to yellow solid | The color suggests the presence of a chromophore, which is expected due to the conjugated aromatic system. | [5] |
| Melting Point | 151 °C | This relatively high melting point is indicative of strong intermolecular forces, likely hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitrile group, leading to an ordered crystal lattice. | [5] |
| Boiling Point | 330.4 ± 27.0 °C | The high boiling point further confirms strong intermolecular attractions that require significant thermal energy to overcome. | [5] |
| pKa | 6.79 ± 0.10 | This value pertains to the acidity of the phenolic hydroxyl group. A pKa of ~6.8 makes it a weak acid, more acidic than phenol (~10) due to the electron-withdrawing effect of the ortho-nitrile group, which stabilizes the corresponding phenoxide anion. This property is crucial for designing separation methods and understanding its behavior in physiological media. | [5] |
| Solubility | Not experimentally reported | Based on its structure, it is expected to have low solubility in water but good solubility in polar organic solvents like DMSO, DMF, and moderate solubility in alcohols (ethanol, methanol) and acetone. The hydroxyl group offers some aqueous solubility, but the larger aromatic scaffold limits it. |
Spectroscopic & Spectrometric Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. While experimentally derived spectra are not widely published, a robust prediction can be made based on the known effects of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.
-
Ar-H (Aromatic Protons): Three signals are expected in the aromatic region (~6.8-7.5 ppm). The substitution pattern (1,2,4-) will lead to a specific splitting pattern (e.g., a doublet, a singlet-like doublet, and a doublet of doublets).
-
-OCH₃ (Methoxy Protons): A sharp singlet integrating to 3 protons is expected around 3.8-4.0 ppm.[6]
-
-OH (Hydroxyl Proton): A broad singlet, whose chemical shift is highly dependent on concentration and solvent, is expected. It may appear anywhere from ~5-10 ppm.
-
-
¹³C NMR (Predicted): The carbon NMR spectrum will confirm the 8 unique carbon environments.
-
-C≡N (Nitrile Carbon): This quaternary carbon typically appears in the 115-125 ppm region.[6]
-
Ar-C (Aromatic Carbons): Six distinct signals are expected. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield (~150-160 ppm), as will the carbon bearing the methoxy group (C-OCH₃). The carbon attached to the nitrile (C-CN) will be shifted upfield relative to other quaternary aromatic carbons.
-
-OCH₃ (Methoxy Carbon): A signal around 55-60 ppm is characteristic of a methoxy carbon attached to an aromatic ring.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3550 cm⁻¹ , characteristic of a hydrogen-bonded phenolic hydroxyl group.[7]
-
C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹ .
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band should appear in the 2220-2260 cm⁻¹ region. This is a highly diagnostic peak.[7]
-
C=C Stretch (Aromatic): Several peaks of varying intensity will be present in the 1450-1600 cm⁻¹ range.
-
C-O Stretch (Aryl Ether): A strong absorption band is expected around 1200-1275 cm⁻¹ for the aryl-O-CH₃ bond.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-electron system of the substituted benzene ring gives rise to characteristic UV absorptions. The presence of auxochromes (-OH, -OCH₃) and a chromophore (-C≡N) will influence the absorption maxima (λmax). Based on analogous substituted benzonitriles and phenols, absorptions are expected in the 250-320 nm range, corresponding to π→π* transitions. The exact λmax is solvent-dependent and provides a basis for quantitative analysis using UV detection in HPLC.
Analytical Methodologies
Purity assessment and quantification are critical for any chemical compound intended for research or development. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol is a robust starting point for method development, adapted from established methods for structurally similar phenolic and benzonitrile compounds.[8][9] The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Expert Insight: The choice of a C18 column is standard for moderately polar compounds like this. The acetonitrile/water mobile phase is effective, and the addition of a small amount of formic acid (~0.1%) is a common strategy to improve peak shape by ensuring the phenolic hydroxyl group remains protonated, preventing tailing.
Instrumentation and Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for peak shape improvement)
-
This compound reference standard
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, starting with an isocratic mixture of 50:50 (v/v) Acetonitrile:Water. If peak tailing is observed, prepare a new mobile phase containing 0.1% formic acid.
-
Standard Preparation: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 0.1, 0.05, 0.01 mg/mL).
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range of the standards.
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the λmax determined by UV-Vis spectroscopy (a starting point of 280 nm is reasonable).
-
-
Analysis and Validation:
-
Inject the standards to establish a calibration curve.
-
Inject the sample(s) to determine purity and quantify the main peak.
-
The method should be validated for linearity, accuracy, precision, and specificity as per standard guidelines.
-
References
- 1. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. rsc.org [rsc.org]
- 5. This compound | 39835-11-5 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. FTIR [terpconnect.umd.edu]
- 8. benchchem.com [benchchem.com]
- 9. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Hydroxy-5-methoxybenzonitrile (CAS Number: 39835-11-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-methoxybenzonitrile, a substituted benzonitrile, is a key intermediate in the synthesis of various organic molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and safety considerations. It is intended for researchers and professionals in drug discovery and development, offering detailed protocols and data to support its application in medicinal chemistry. The unique structure of hydroxybenzonitriles, featuring both a phenolic hydroxyl and a nitrile group, makes them versatile building blocks for creating therapeutic agents.[1]
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₈H₇NO₂.[2][3]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 39835-11-5 | Santa Cruz Biotechnology[3] |
| Molecular Weight | 149.15 g/mol | PubChem[2] |
| Appearance | Solid | NanoAxis LLC[4] |
| Canonical SMILES | COC1=CC(=C(C=C1)O)C#N | PubChem[2] |
| InChI Key | ZFKRGDMEHBTPFN-UHFFFAOYSA-N | PubChem[2] |
Synthesis of this compound
The synthesis of hydroxybenzonitriles can be achieved through various methods, including the dehydration of 2-hydroxybenzamide (salicylamide) and the Sandmeyer reaction of 2-aminophenol.[1] A common laboratory-scale synthesis involves the conversion of the corresponding aldehyde.
Workflow for Synthesis from 2-Hydroxy-5-methoxybenzaldehyde
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of a related compound, 2-hydroxy-4-methoxybenzonitrile, from 2-hydroxy-4-methoxybenzaldehyde, which can be adapted for this compound.
Materials:
-
2-hydroxy-4-methoxybenzaldehyde (1 equivalent)[5]
-
Sodium acetate (2 equivalents)[5]
-
Nitroethane (2 equivalents)[5]
-
Glacial acetic acid[5]
-
Ethyl acetate[5]
-
Sodium bicarbonate solution[5]
-
Anhydrous magnesium sulfate[5]
-
Ice water[5]
Procedure:
-
Dissolve 2-hydroxy-4-methoxybenzaldehyde, sodium acetate, and nitroethane in glacial acetic acid.[5]
-
Heat the mixture under mild reflux for 12 hours.[5]
-
After the reaction is complete, slowly pour the mixture into ice water.[5]
-
Extract the product with ethyl acetate.[5]
-
Combine the organic layers and wash with a sodium bicarbonate solution until the aqueous layer reaches a pH of about 8.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the product.[5]
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.
-
¹H NMR, IR, and Mass Spectrometry data for this compound are available from specialized chemical data providers. [6]
-
For the related compound 2-Hydroxy-5-methoxybenzaldehyde, comprehensive spectral data including ¹H NMR, Mass Spectrometry, UV-VIS, and IR spectra are publicly available. [7] Mass spectrometry data for the trimethylsilyl (TMS) derivative of 2-Hydroxy-5-methoxybenzaldehyde is also available.[8]
Applications in Drug Discovery
Substituted benzonitriles are important scaffolds in medicinal chemistry.[9] The presence of hydroxyl and methoxy groups on the benzonitrile ring provides opportunities for further functionalization, making it a valuable building block for creating libraries of compounds for drug screening.[10][11] Multi-component reactions are often employed in drug discovery to rapidly generate molecular diversity, and benzonitrile derivatives can be key reactants in these processes.[12][13]
Potential Therapeutic Areas
While specific applications for this compound are not extensively documented in publicly available literature, related hydroxybenzonitrile and methoxybenzonitrile structures have been investigated for a range of therapeutic applications, including:
The structural motifs present in this compound are found in various bioactive molecules, highlighting its potential as a precursor for novel therapeutics.
Safety and Handling
Hazard Identification:
Precautionary Measures:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[16][17] Do not eat, drink, or smoke when using this product.[15][17]
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[16][18]
-
First Aid:
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[15][18] Keep container tightly closed.[18]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[16]
Incompatible Materials:
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is achievable through established organic chemistry methods, and its structure offers multiple points for modification to generate novel molecular entities. As with all chemical reagents, proper safety precautions must be followed during handling and use. This guide provides a foundational understanding of this compound to aid researchers in its effective and safe application.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | NanoAxis LLC [nanoaxisllc.com]
- 5. This compound | 39835-11-5 [chemicalbook.com]
- 6. This compound(39900-63-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. amsbio.com [amsbio.com]
- 12. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Page loading... [guidechem.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.com [fishersci.com]
Spectroscopic Characterization of 2-Hydroxy-5-methoxybenzonitrile: A Technical Guide
Introduction
2-Hydroxy-5-methoxybenzonitrile, also known as 2-cyano-4-methoxyphenol, is a substituted aromatic compound with applications in organic synthesis and drug discovery.[1][2] Its chemical structure, featuring a hydroxyl group, a methoxy group, and a nitrile group on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Understanding these spectral characteristics is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating its role in chemical reactions. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this compound.
The molecular structure of this compound is presented below:
References
An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-methoxybenzonitrile in Organic Solvents
Foreword
For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of process development, formulation design, and preclinical assessment. 2-Hydroxy-5-methoxybenzonitrile, a key building block in organic synthesis, possesses a unique combination of functional groups that dictate its behavior in various solvent systems. This guide provides a comprehensive analysis of the factors governing its solubility, a robust experimental protocol for quantitative determination, and the theoretical framework necessary for solvent selection and process optimization. We move beyond simple data reporting to explain the causality behind solubility phenomena, empowering scientists to make informed, predictive decisions in their work.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its solubility. This compound (C₈H₇NO₂) is a substituted aromatic compound featuring three key functional groups that govern its interactions with solvents.[1]
-
Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This confers an affinity for polar protic solvents.
-
Nitrile Group (-C≡N): The nitrile group is strongly polar and acts as an effective hydrogen bond acceptor. Its presence significantly contributes to the molecule's overall polarity.
-
Methoxy Group (-OCH₃): While the ether linkage is polar, the methyl group adds lipophilic character. The oxygen can act as a hydrogen bond acceptor.
-
Benzene Ring: The aromatic ring is nonpolar and lipophilic, favoring interactions with nonpolar or aromatic solvents through van der Waals forces and potential π-π stacking.
The interplay of these groups—a hydrogen-bonding hydroxyl, a polar nitrile, and a lipophilic benzene core—results in a nuanced solubility profile, making the choice of an appropriate solvent system a non-trivial consideration.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 39900-63-5 | [1] |
| Appearance | Typically a solid at room temperature | Inferred from similar compounds |
Principles of Solubility: A Mechanistic Perspective
The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This process can be conceptually broken down into three steps, as illustrated by the following thermodynamic cycle.
Caption: Thermodynamic cycle for the dissolution of a solid solute.
The overall enthalpy of solution (ΔH_solution) is the sum of the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.
-
Solute-Solute Interactions (Lattice Energy): Energy is required to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice.
-
Solvent-Solvent Interactions (Cavitation Energy): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Solute-Solvent Interactions (Solvation Energy): Energy is released when the solute molecule forms new, favorable interactions with the surrounding solvent molecules.
A high degree of solubility is achieved when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice and cavitation energies. The principle of "like dissolves like" is a useful heuristic:
-
Polar Solvents (e.g., methanol, ethanol, DMSO) will effectively solvate this compound by forming strong hydrogen bonds with the hydroxyl and nitrile groups.
-
Aromatic Solvents (e.g., toluene) can engage in π-π stacking with the benzene ring.
-
Nonpolar Solvents (e.g., hexane) are generally poor solvents because they cannot effectively solvate the polar functional groups, making the solvation energy insufficient to overcome the crystal lattice energy.[2]
The Impact of Temperature: The dissolution of most solids is an endothermic process (ΔH_solution > 0).[3] Therefore, according to the Le Châtelier principle, increasing the temperature will increase the solubility of this compound.[2][3] This is a critical parameter to control and optimize during crystallization and purification processes.
Experimental Protocol for Thermodynamic Solubility Determination
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow Diagram
Caption: Isothermal shake-flask experimental workflow.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a vial containing a precise volume (e.g., 5.0 mL) of the chosen solvent. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.[4] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles. Causality Note: Filtration must be rapid to prevent temperature changes that could cause precipitation.
-
Dilution: Accurately perform a serial dilution of the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
Data Interpretation and Predictive Modeling
The experimental data should be compiled into a clear, comparative format.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 32.7 | Data Point 1 | Calculated Value |
| Ethanol | 24.5 | Data Point 2 | Calculated Value | |
| Polar Aprotic | Acetone | 20.7 | Data Point 3 | Calculated Value |
| Acetonitrile | 37.5 | Data Point 4 | Calculated Value | |
| DMSO | 46.7 | Data Point 5 | Calculated Value | |
| Aromatic | Toluene | 2.38 | Data Point 6 | Calculated Value |
| Nonpolar | Hexane | 1.88 | Data Point 7 | Calculated Value |
Once generated, this data can be used to build predictive models. Thermodynamic models, such as the NRTL or UNIQUAC models, can correlate experimental data and predict solubility in mixed solvent systems or at different temperatures.[6][7] Furthermore, modern approaches utilize machine learning algorithms trained on large datasets to predict solubility based on molecular descriptors, offering a powerful tool for in silico solvent screening.[8]
Conclusion
The solubility of this compound is a complex function of its molecular structure and the properties of the selected solvent. A deep understanding of the underlying principles of solute-solvent interactions, hydrogen bonding, and the thermodynamics of dissolution is paramount for its effective use in research and development. While publicly available quantitative data is limited, the robust, self-validating experimental protocol detailed in this guide provides a clear pathway for generating high-quality, reliable solubility data. This data is the essential foundation for rational solvent selection, process optimization, and the successful advancement of development programs.
References
- 1. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzonitrile: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxybenzonitrile, a significant benzonitrile derivative. The document details its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the potential biological activities and applications of this compound in the field of drug discovery and development, drawing insights from structurally related molecules. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding and practical methodologies related to this versatile chemical entity.
Introduction
This compound, with the CAS number 39900-63-5, is an aromatic organic compound featuring a hydroxyl group and a nitrile group ortho to each other on a methoxy-substituted benzene ring.[1][2] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The presence of the nitrile group, a versatile functional group that can be converted into various other functionalities such as amines, amides, and carboxylic acids, coupled with the phenolic hydroxyl group, opens up numerous possibilities for the synthesis of complex molecular architectures, including heterocyclic compounds of medicinal interest. While direct biological data on this compound is not extensively documented, the well-established pharmacological importance of the hydroxybenzonitrile scaffold suggests its potential as a precursor for novel therapeutic agents.[3][4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 39900-63-5 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₈H₇NO₂ | PubChem[2] |
| Molecular Weight | 149.15 g/mol | PubChem[2] |
| Appearance | Solid (predicted) | |
| Predicted XlogP | 1.8 | PubChemLite[5] |
| Monoisotopic Mass | 149.04768 Da | PubChemLite[5] |
Spectroscopic Data:
-
¹H NMR: A proton NMR spectrum is available from ChemicalBook, which is crucial for structural elucidation.[6]
Synthesis of this compound
A robust and efficient two-step synthesis of this compound can be achieved starting from the readily available 4-methoxyphenol. The synthetic pathway involves an initial formylation via the Reimer-Tiemann reaction to yield the intermediate 2-hydroxy-5-methoxybenzaldehyde, followed by the conversion of the aldehyde to the nitrile.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
This protocol is adapted from the well-established Reimer-Tiemann reaction for the formylation of phenols.[12]
Materials:
-
4-Methoxyphenol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water to form a concentrated solution.
-
Add 4-methoxyphenol to the flask and stir until it dissolves.
-
Heat the mixture to 60-70 °C.
-
Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring. The reaction is exothermic.
-
After the addition is complete, continue to heat the reaction mixture for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-hydroxy-5-methoxybenzaldehyde, which can be purified by column chromatography or recrystallization.
Experimental Protocol: Synthesis of this compound
This protocol describes a general and effective method for the conversion of an aldehyde to a nitrile via an oxime intermediate, which is then dehydrated.[13]
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous ferrous sulfate (FeSO₄) or another suitable dehydrating agent
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde in DMF.
-
Add hydroxylamine hydrochloride and a catalytic amount of anhydrous ferrous sulfate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Potential Biological Activities and Applications in Drug Discovery
While specific biological studies on this compound are limited, the broader class of hydroxybenzonitriles and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.
Caption: Potential biological activities and applications of this compound.
Antimicrobial Activity
Substituted benzaldehydes and benzonitriles have been reported to exhibit antimicrobial properties. For instance, 2-hydroxy-4-methoxybenzaldehyde has demonstrated antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[14] The proposed mechanism involves disruption of the bacterial cell membrane. Given the structural similarity, it is plausible that this compound could also possess antimicrobial properties worth investigating.
Enzyme Inhibition
The hydroxybenzonitrile scaffold is a key feature in various enzyme inhibitors. Derivatives of 2-hydroxybenzonitrile have been explored for their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] Furthermore, related benzimidazole derivatives with methoxy and hydroxy substitutions have shown inhibitory activity against various enzymes.[15] The presence of the phenolic hydroxyl and the nitrile group in this compound suggests it could act as a scaffold for the design of inhibitors for a range of enzymes.
Anticancer Potential
Derivatives of 2-hydroxybenzonitrile have been investigated for their cytotoxic effects against various cancer cell lines.[4] The ability to functionalize both the hydroxyl and nitrile groups allows for the generation of a library of compounds for screening against different cancer targets. The core structure of this compound serves as a valuable starting point for the development of novel anticancer agents.
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis from readily available starting materials and has outlined its key physicochemical and spectroscopic characteristics. While direct biological data for this specific compound is sparse, the established activities of structurally related molecules strongly suggest that this compound is a promising scaffold for the development of novel antimicrobial, anti-inflammatory, and anticancer agents. Further investigation into its biological properties is warranted and could lead to the discovery of new therapeutic leads.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - this compound (C8H7NO2) [pubchemlite.lcsb.uni.lu]
- 6. This compound(39900-63-5) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. hmdb.ca [hmdb.ca]
- 9. 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum [chemicalbook.com]
- 10. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) IR Spectrum [m.chemicalbook.com]
- 11. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) 13C NMR spectrum [chemicalbook.com]
- 12. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Spectroscopic Deep Dive into 2-Hydroxy-5-methoxybenzonitrile: A Guide for Researchers
This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of 2-Hydroxy-5-methoxybenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. By integrating computational chemistry with experimental data, we offer a detailed exploration of its molecular structure, vibrational modes, and electronic characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's fundamental properties.
Introduction: The Significance of Substituted Benzonitriles
Benzonitrile and its derivatives are pivotal building blocks in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of hydroxyl and methoxy functional groups onto the benzonitrile scaffold, as in this compound (molecular formula C₈H₇NO₂), creates a unique electronic environment that can significantly influence its reactivity and biological activity.[1][2] Understanding the interplay between these substituents and the cyano group at a quantum-mechanical level is crucial for designing novel molecules with tailored properties.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties with high accuracy. This guide will walk through the process of performing and interpreting theoretical calculations on this compound, validated by available experimental spectroscopic data.
Molecular Structure and Synthesis
The foundational step in any theoretical study is the determination of the molecule's equilibrium geometry. For this compound, this involves the spatial arrangement of its constituent atoms that corresponds to a minimum on the potential energy surface.
Synthesis Pathway
While numerous synthetic routes to substituted benzonitriles exist, a common and effective method involves the conversion of the corresponding aldehyde. This compound can be synthesized from its precursor, 2-hydroxy-5-methoxybenzaldehyde.[3][4] A general procedure involves the reaction of the aldehyde with a suitable reagent like hydroxylamine to form an oxime, followed by dehydration to yield the nitrile.
Computational Methodology: A Practical Protocol
The accuracy of theoretical calculations is highly dependent on the chosen computational method and basis set. For molecules of this size, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy.
Step-by-Step Computational Protocol
-
Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required. The following steps are described in a general manner applicable to most of these platforms.
-
Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using the software's molecular builder.
-
Geometry Optimization:
-
Method: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[1][5]
-
Basis Set: The 6-311G(d,p) basis set provides a good description of the electronic structure for this type of molecule.[1][5]
-
Procedure: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true minimum has been reached.
-
-
Vibrational Frequency Analysis:
-
Purpose: This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP) to better match experimental values.
-
Procedure: A frequency calculation is performed on the optimized geometry using the same level of theory.
-
-
Electronic Properties Analysis:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity. The energy gap between these orbitals is a key indicator of chemical stability.[1][6]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[6][7]
-
Theoretical and Experimental Data Correlation
The validity of the computational model is established by comparing the calculated data with experimental findings.
Structural Parameters
Spectroscopic Analysis
Vibrational Spectroscopy: The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra. For closely related molecules like 2-Bromo-5-methoxybenzonitrile, DFT calculations have shown excellent agreement with experimental spectra, aiding in the assignment of vibrational modes.[8]
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
| O-H stretch | ~3400-3600 | 3200-3600 |
| C-H stretch (aromatic) | ~3000-3100 | 3000-3100 |
| C≡N stretch | ~2220-2240 | 2220-2260 |
| C=C stretch (aromatic) | ~1450-1600 | 1450-1600 |
| C-O stretch | ~1200-1300 | 1200-1300 |
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. Theoretical methods can predict ¹H and ¹³C NMR spectra. The available experimental ¹H NMR spectrum for this compound serves as a direct point of comparison for validating the calculated structure.[9]
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. For similar aromatic nitriles, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the cyano group.[1] The HOMO-LUMO energy gap provides an estimate of the molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[1]
Molecular Electrostatic Potential (MEP): The MEP map of this compound is expected to show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. The hydrogen atoms, particularly the hydroxyl proton, will exhibit a positive potential (blue regions), making them sites for nucleophilic attack.[1]
Visualizing Computational Workflows and Molecular Properties
To enhance clarity, the computational workflow and key molecular properties are visualized using diagrams.
Computational Workflow Diagram
References
- 1. Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. This compound | 39835-11-5 [chemicalbook.com]
- 5. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchps.com [jchps.com]
- 9. This compound(39900-63-5) 1H NMR spectrum [chemicalbook.com]
potential biological activity of 2-Hydroxy-5-methoxybenzonitrile
An In-Depth Technical Guide to the Potential Biological Activities of 2-Hydroxy-5-methoxybenzonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is an aromatic organic compound featuring a hydroxyl, a methoxy, and a nitrile functional group on a benzene ring. While comprehensive studies on its intrinsic biological activities are not extensively documented, its chemical architecture, which combines features of known bioactive molecules like salicylonitrile and vanillin isomers, presents a compelling case for its investigation as a pharmacologically active agent.[1][2][3] This technical guide synthesizes information from structurally analogous compounds to build a predictive framework for the potential biological activities of this compound. We provide the scientific rationale for investigating its potential antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties. Furthermore, this document outlines detailed, field-proven experimental protocols to systematically evaluate these hypotheses, offering a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzonitrile scaffolds.
Molecular Profile and Physicochemical Properties
This compound (CAS: 39835-11-5) is a small molecule whose potential bioactivity is predicated on the interplay of its three functional groups. The phenolic hydroxyl group is a known hydrogen bond donor and can participate in antioxidant activity through hydrogen atom transfer.[4] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functionalities, while the methoxy group can influence lipophilicity and metabolic stability.[5][6]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₇NO₂ | PubChem[1][7] |
| Molecular Weight | 149.15 g/mol | PubChem[1] |
| SMILES | COC1=CC(=C(C=C1)O)C#N | PubChem[1] |
| Calculated LogP | 1.8 | PubChem[1] |
Postulated Biological Activities and Investigative Frameworks
The exploration of this compound's bioactivity is largely inferential, based on a robust body of evidence from structurally related compounds. This section details the most promising areas of investigation and provides the experimental blueprints to validate these hypotheses.
Antimicrobial Activity
Expertise & Experience: The combination of a phenolic hydroxyl and a nitrile group is a key structural motif in compounds with known antimicrobial effects. The parent compound, 2-hydroxybenzonitrile, has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2] The proposed mechanism often involves the disruption of the microbial cell membrane's integrity and the inhibition of essential enzymes, a characteristic of many phenolic compounds.[2] Furthermore, the structurally similar aldehyde, 2-hydroxy-4-methoxybenzaldehyde, exhibits significant antibacterial and antibiofilm efficacy against MRSA by targeting the cell membrane.[8][9] It is therefore logical to hypothesize that this compound possesses similar capabilities.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a self-validating system to determine the lowest concentration of the compound that inhibits visible microbial growth.
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial Strain Preparation: Culture the selected bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: Inoculum in broth without the compound.
-
Negative Control: Broth only.
-
Solvent Control: Inoculum in broth with the highest concentration of DMSO used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Data Presentation: Hypothetical MIC Values
| Microbial Strain | Type | Predicted MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available |
| Candida albicans | Fungus | Data not available |
Logical Workflow for Antimicrobial Screening
Caption: Workflow for evaluating the antimicrobial potential of this compound.
Anticancer / Cytotoxic Activity
Expertise & Experience: The benzonitrile scaffold and its hydroxylated/methoxylated derivatives are prevalent in molecules designed for anticancer applications. For instance, quinolin-4-one derivatives bearing a 2-(3-hydroxy-5-methoxyphenyl) moiety exhibit potent antiproliferative activity.[10] Similarly, methoxyflavones containing hydroxyl groups show enhanced cytotoxicity against various cancer cell lines, where the interplay between these groups is crucial for activity.[6] The mechanism often involves the induction of apoptosis or cell cycle arrest. Given these precedents, this compound is a candidate for screening as a cytotoxic agent.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that provides a self-validating measure of cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
| BJ | Normal Fibroblast (Toxicity) | Data not available |
Antioxidant Activity
Expertise & Experience: Phenolic compounds are archetypal antioxidants. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, a process central to the Hydrogen Atom Transfer (HAT) mechanism.[4][11] The presence and position of other substituents, like the methoxy group, can modulate this activity by influencing the O-H bond dissociation enthalpy.[4] Therefore, this compound is structurally primed to exhibit antioxidant properties.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a rapid and reliable system to measure the capacity of the compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of each compound concentration with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A control well should contain methanol instead of the test compound.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
IC₅₀ Determination: Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation: Hypothetical Antioxidant Activity
| Assay | Parameter | Predicted Value |
| DPPH Scavenging | IC₅₀ (µM) | Data not available |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/µM) | Data not available |
Hypothetical Mechanism of Action in Cancer
Based on literature for related compounds, this compound could potentially interfere with key signaling pathways that regulate cell survival and proliferation, such as the MAPK or NF-κB pathways.[2] A plausible mechanism could involve the inhibition of an upstream kinase, leading to a cascade that prevents the phosphorylation of pro-survival proteins and ultimately triggers apoptosis.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by this compound.
Safety and Toxicology
Trustworthiness: It is critical to handle this compound with appropriate caution. Aggregated GHS information indicates that the compound is classified as "Acute Toxicity 3, Oral" with the hazard statement H301: Toxic if swallowed.[1] Full toxicological properties have not been investigated, and researchers should consult the Safety Data Sheet (SDS) and use personal protective equipment, including gloves and eye protection, when handling the compound.[12][13]
Conclusion and Future Directions
This compound represents an intriguing but underexplored chemical entity. Based on compelling evidence from structurally related molecules, it possesses a high potential for exhibiting a range of biological activities, most notably antimicrobial and anticancer effects. The phenolic hydroxyl and methoxy groups are key features that warrant this investigation.
This guide provides the foundational logic and validated experimental frameworks necessary to systematically uncover its therapeutic potential. Future work should focus on the direct experimental validation of the hypotheses presented herein. Should promising activity be discovered, subsequent efforts in lead optimization, including the synthesis of derivatives to establish structure-activity relationships (SAR), would be a logical and scientifically sound progression.
References
- 1. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]
- 12. fishersci.com [fishersci.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
literature review on 2-Hydroxy-5-methoxybenzonitrile synthesis
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methoxybenzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for producing this compound (CAS No. 39900-63-5), a valuable chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] We will delve into the prevalent synthetic strategies, beginning from common starting materials. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and provides detailed, field-proven experimental protocols. Comparative analysis of the primary routes is presented to guide researchers in selecting the most appropriate method based on efficiency, scalability, and available resources.
Introduction and Strategic Importance
This compound is an aromatic compound featuring hydroxyl, methoxy, and nitrile functional groups. This specific arrangement makes it a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents and specialized organic materials.[2] The presence of the nitrile group allows for its conversion into amines, carboxylic acids, or amides, while the phenolic hydroxyl group provides a handle for etherification or esterification, opening diverse pathways for molecular elaboration.
This guide will focus on the most logical and industrially relevant synthetic approaches, providing both a theoretical foundation and practical, step-by-step methodologies.
Retrosynthetic Analysis and Key Strategies
A logical approach to synthesizing this compound involves a few key disconnections. The most direct strategies originate from the readily available and inexpensive starting material, 4-methoxyphenol.
Caption: Fig. 1: Key retrosynthetic disconnections for the target molecule.
The primary strategies derived from this analysis are:
-
Ortho-Formylation of 4-Methoxyphenol: Introduction of an aldehyde group ortho to the existing hydroxyl group, followed by conversion of the aldehyde to a nitrile.
-
Direct Cyanation of a Phenolic Derivative: Introduction of a cyano group onto a pre-functionalized aromatic ring.
This guide will focus primarily on the first strategy, as it represents the most robust and well-documented pathway.
Synthetic Route I: From 4-Methoxyphenol via Formylation
This is arguably the most efficient and widely adopted pathway. It is a two-step process that begins with the regioselective formylation of 4-methoxyphenol to yield the key intermediate, 2-hydroxy-5-methoxybenzaldehyde, which is then converted to the target nitrile.
Caption: Fig. 2: Experimental workflow for the formylation route.
Step 1: Ortho-Formylation of 4-Methoxyphenol
The introduction of a formyl (-CHO) group at the position ortho to a hydroxyl group is a critical transformation. While several named reactions exist (e.g., Reimer-Tiemann, Duff), the magnesium chloride-mediated process offers high regioselectivity and good yields.[3]
Causality of Reagent Choice:
-
Magnesium Chloride (MgCl₂): Acts as a Lewis acid. It forms a chelate complex with the phenolic oxygen and the carbonyl oxygen of paraformaldehyde. This coordination pre-organizes the reactants, directing the electrophilic attack of the activated formaldehyde specifically to the ortho position, which is sterically accessible and electronically activated.
-
Paraformaldehyde: Serves as the source of formaldehyde, the C1 electrophile. It is a stable solid that depolymerizes in situ under the reaction conditions.
-
Triethylamine (TEA): A non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing side reactions and maintaining favorable reaction conditions.[3]
-
Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Step 2: Conversion of Aldehyde to Nitrile
The transformation of an aldehyde to a nitrile is a classic two-stage process within a one-pot reaction: formation of an aldoxime followed by its dehydration.[4]
Mechanism and Rationale:
-
Oximation: The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form 2-hydroxy-5-methoxybenzaldoxime. This is a standard condensation reaction.
-
Dehydration: The aldoxime is then dehydrated to yield the nitrile. Various reagents can effect this transformation (e.g., acetic anhydride, thionyl chloride). However, using a mild Lewis acid catalyst like anhydrous ferrous sulfate (FeSO₄) in a high-boiling solvent like DMF is an inexpensive, efficient, and environmentally friendlier option.[4] The catalyst coordinates to the oxime's oxygen atom, facilitating the elimination of a water molecule to form the carbon-nitrogen triple bond.
Comparative Analysis of Synthetic Approaches
| Parameter | Route I: Formylation & Conversion | Route II: Direct Cyanation |
| Starting Material | 4-Methoxyphenol (inexpensive, readily available)[5] | 2-Halo-4-methoxyphenol (requires prior synthesis) |
| Reagents | MgCl₂, Paraformaldehyde, NH₂OH·HCl, FeSO₄ (common, low cost) | Transition metal catalysts (e.g., Ni, Pd), Cyanide sources (toxic) or transnitrilation reagents[6][7][8] |
| Number of Steps | Two distinct, high-yielding steps. | Potentially one step from a halogenated precursor. |
| Yield | Generally high to excellent for both steps. | Variable, can be high but sensitive to catalyst and substrate.[8] |
| Scalability | Well-established and scalable. | Can be challenging due to catalyst cost and cyanide handling. |
| Safety Concerns | Standard organic synthesis hazards. | High toxicity of cyanide reagents. Requires specialized handling. |
| Regioselectivity | Excellent due to MgCl₂ chelation control. | A major challenge; may produce isomeric mixtures. |
Based on this analysis, Route I is the recommended pathway for its reliability, cost-effectiveness, safety, and high degree of control over regioselectivity.
Detailed Experimental Protocols
The following protocols are adapted from established procedures and represent a robust method for the synthesis of this compound.[3][4]
Protocol 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
Materials:
-
4-Methoxyphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq), anhydrous MgCl₂ (1.5 eq), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add triethylamine (1.5 eq) dropwise to the suspension.[3]
-
Add paraformaldehyde (3.0 eq) in one portion and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture to room temperature and carefully quench by adding 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude aldehyde by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2-hydroxy-5-methoxybenzaldehyde as a solid.
Protocol 2: One-Pot Synthesis of this compound
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Ferrous Sulfate (FeSO₄)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in DMF.
-
Add hydroxylamine hydrochloride (1.1 eq) and anhydrous ferrous sulfate (0.1 eq) to the solution.[4]
-
Heat the reaction mixture to reflux (approx. 153 °C).
-
Monitor the reaction by TLC until the starting aldehyde is fully consumed (typically 3-6 hours).[4]
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 4-methoxyphenol. The ortho-formylation using a magnesium chloride-mediated process provides the key aldehyde intermediate with high regioselectivity, and a subsequent one-pot oximation/dehydration using an iron catalyst offers a safe and efficient conversion to the final nitrile product. This pathway is scalable, economical, and avoids the use of highly toxic cyanating agents, making it the preferred choice for both academic research and industrial production.
References
- 1. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Sciencemadness Discussion Board - Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. asianpubs.org [asianpubs.org]
- 5. JPH09151151A - Production of 4-methoxyphenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation [organic-chemistry.org]
- 8. Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Hydroxy-5-methoxybenzonitrile as a Directing Group in C-H Activation
Introduction: The Strategic Imperative of C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to molecular diversification compared to traditional cross-coupling methods.[1][2] This powerful technique allows for the conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][3] A key challenge in C-H activation is achieving high regioselectivity, as organic molecules often possess multiple, electronically similar C-H bonds. The use of directing groups (DGs) has proven to be a robust solution to this challenge, wherein a coordinating functional group is employed to position a transition metal catalyst in close proximity to a specific C-H bond, thereby ensuring selective activation.[1][3] While ortho-C-H activation is well-established, achieving activation at more remote positions, such as the meta-position, has been a significant hurdle.[1][3]
This application note provides a detailed guide to the use of 2-Hydroxy-5-methoxybenzonitrile as a versatile and effective directing group for transition metal-catalyzed C-H activation, with a particular focus on achieving meta-selectivity. We will delve into the mechanistic principles, provide detailed experimental protocols for substrate synthesis and C-H functionalization, and discuss the scope and limitations of this methodology.
This compound: A Unique Directing Group for Remote C-H Activation
The this compound moiety possesses a unique combination of features that make it an excellent directing group for C-H activation. The nitrile group serves as a weakly coordinating entity for the transition metal catalyst, while the hydroxyl group can be readily tethered to a substrate of interest through linkages such as sulfonate esters. The linear nature of the nitrile group is crucial for spanning the distance required for remote C-H activation, particularly at the meta-position.[4]
The electronic properties of the directing group also play a role. The methoxy substituent on the benzonitrile ring can modulate the electronic environment of the nitrile, influencing its coordinating ability and, consequently, the catalytic activity. While much of the pioneering work in this area has utilized the 2-hydroxy-4-methoxybenzonitrile isomer, the principles and reactivity are largely translatable to the 5-methoxy isomer, which offers an alternative electronic and steric profile.[1][3]
Mechanistic Insights: Orchestrating Regioselectivity
The directing group-assisted C-H activation process is a finely tuned catalytic cycle. The following diagram illustrates the generally accepted mechanism for a rhodium-catalyzed meta-C-H alkynylation, a representative transformation employing a 2-hydroxybenzonitrile-based directing group.
References
- 1. Directing group assisted rhodium catalyzed meta -C–H alkynylation of arenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00982J [pubs.rsc.org]
- 2. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
application of 2-Hydroxy-5-methoxybenzonitrile in iron chelator synthesis
Application Note & Protocol
Topic: Strategic Synthesis of Novel Thiazoline-Based Iron Chelators Utilizing 2-Hydroxy-5-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Iron Chelators
Iron is an indispensable element for numerous biological processes, yet its excess can be profoundly toxic. Pathological iron accumulation, a hallmark of genetic disorders like β-thalassemia and conditions requiring frequent blood transfusions, leads to the generation of reactive oxygen species (ROS), cellular damage, and severe organ dysfunction, particularly in the heart and liver.[1] The primary clinical intervention for iron overload is chelation therapy, which involves the administration of agents that bind to excess iron, forming complexes that can be safely excreted from the body.[1][2]
Currently, three main iron chelators are in clinical use: Deferoxamine (DFO), Deferiprone, and Deferasirox.[3][4] While these drugs have significantly improved patient outcomes, they are not without limitations.[3] DFO, a hexadentate chelator, has a short plasma half-life and requires parenteral administration, leading to poor patient compliance.[2][5] The orally active chelators, Deferiprone and Deferasirox, have improved convenience but may have their own associated toxicities and efficacy profiles that necessitate the search for new therapeutic candidates.[6]
The design of next-generation iron chelators focuses on optimizing oral bioavailability, tissue-specific targeting, and minimizing off-target effects. A key structural motif in potent iron chelators is the 2-hydroxyphenyl group, which is a critical component of the tridentate chelator Deferasirox.[7][8] This application note details the strategic use of This compound as a versatile precursor for the synthesis of novel thiazoline-based iron chelators, a class of compounds with significant therapeutic potential. The methoxy substituent on the phenyl ring allows for the fine-tuning of the chelator's lipophilicity, which can influence its absorption, distribution, and overall iron-clearing efficiency.[7]
Principle of Synthesis: Condensation and Cyclization Pathway
The synthetic strategy hinges on a well-established condensation reaction between a nitrile and a cysteine-derived amino acid. Specifically, the nitrile group of this compound serves as an electrophilic precursor that, under appropriate conditions, reacts with the amino and thiol groups of a cysteine analog to form a 4,5-dihydro-4-thiazolecarboxylic acid structure.[7] This reaction efficiently constructs the core heterocyclic scaffold responsible for iron chelation.
The resulting thiazoline ring, along with the adjacent phenolic hydroxyl group and the carboxylic acid, creates a potent tridentate chelation site (N, O, O) capable of forming stable complexes with Fe(III), thereby neutralizing its redox activity and facilitating its excretion.
Caption: General synthetic route for thiazoline-based iron chelators.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of desferrithiocin analogues.[7]
Materials & Equipment
| Reagent/Material | Grade | CAS Number | Supplier Example |
| This compound | ≥98% | 39900-63-5 | Sigma-Aldrich, Acros |
| L-Cysteine methyl ester HCl | ≥98% | 18598-63-5 | Sigma-Aldrich, TCI |
| Methanol (MeOH) | Anhydrous | 67-56-1 | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Reagent | 1310-73-2 | VWR |
| Hydrochloric Acid (HCl) | ACS Reagent | 7647-01-0 | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Fisher Scientific |
| Hexanes | ACS Grade | 110-54-3 | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | 7631-86-9 | MilliporeSigma |
| Equipment | |||
| Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄). |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve L-cysteine methyl ester hydrochloride (e.g., 1.0 eq) in a minimal amount of deionized water. Add an equal volume of methanol.
-
pH Adjustment (Causality): Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 1M NaOH) dropwise while monitoring the pH. Adjust the pH to approximately 6.0. This step is critical: it deprotonates the amine hydrochloride to the free amine, which is the active nucleophile for the reaction, while keeping the reaction medium from becoming too basic, which could promote side reactions.
-
Addition of Nitrile: To the pH-adjusted solution, add this compound (1.0 eq).[9] The mixture may appear as a slurry.
-
Condensation Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). The reaction typically requires heating for at least 24-48 hours for completion.[7]
-
Reaction Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Acidify the solution to pH ~2-3 with dilute HCl. This protonates the product, aiding in its extraction from the aqueous phase.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexanes to isolate the pure thiazoline product.
-
Final Characterization: The structure and purity of the final compound, (S)-2-(2-hydroxy-5-methoxyphenyl)-4,5-dihydro-4-thiazolecarboxylic acid methyl ester, must be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the synthesized structure.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final product.
-
Workflow and Expected Results
The entire process from reaction setup to final product characterization follows a logical and reproducible workflow.
Caption: Experimental workflow for thiazoline chelator synthesis.
Data Presentation
Based on literature reports for analogous compounds, the following results can be anticipated.[7]
| Parameter | Expected Value | Rationale/Comment |
| Yield | >80% | The condensation reaction is typically high-yielding.[7] |
| Appearance | White to off-white solid | Typical for purified organic compounds of this class. |
| ¹H NMR (CDCl₃, δ) | ~7.0-7.5 ppm (Ar-H), ~5.2 ppm (CH), ~4.0 ppm (OCH₃), ~3.8 ppm (COOCH₃), ~3.6 ppm (CH₂) | Characteristic peaks confirming the aromatic, thiazoline, and ester moieties. |
| MS (ESI+) | m/z = [M+H]⁺ | Confirms the molecular weight of the target compound. |
| Purity (HPLC) | >95% | Essential for subsequent biological evaluation. |
Discussion: Mechanism, Rationale, and Troubleshooting
Scientific Rationale for Precursor Selection: The use of this compound is a strategic choice. The 2-hydroxy group is essential for iron coordination. The nitrile provides a stable and readily available electrophile for the key cyclization step. The 5-methoxy group serves as a modulator of the compound's physicochemical properties. Lipophilicity is a critical determinant of a drug's ability to cross cell membranes and reach intracellular iron pools.[7] By synthesizing a series of analogs with different substituents at this position, researchers can systematically investigate structure-activity relationships to optimize organ distribution and efficacy.
Mechanism of Iron Chelation: The synthesized thiazoline derivative acts as a tridentate ligand, coordinating Fe(III) through the phenolic oxygen, the thiazoline nitrogen, and one of the carboxylate oxygens (after ester hydrolysis, which often occurs in vivo). This forms a stable 2:1 (ligand:iron) complex, satisfying the iron's preferred hexacoordinate geometry and preventing it from participating in harmful redox cycling.
Caption: Simplified 2:1 coordination of Fe³⁺ by the thiazoline chelator.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete reaction; Incorrect pH; Degradation of starting material. | Ensure pH is accurately adjusted to ~6.0. Increase reaction time and confirm completion by TLC. Use fresh, high-purity reagents. |
| Multiple Spots on TLC | Formation of side products; Incomplete reaction. | Re-verify pH control. Ensure reaction is run under an inert atmosphere if materials are air-sensitive. Optimize chromatography conditions for better separation. |
| Difficulty in Purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography (e.g., dichloromethane/methanol). Consider recrystallization as an alternative purification step. |
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of novel thiazoline-based iron chelators. The synthetic protocol described herein is robust, high-yielding, and provides a clear pathway to novel drug candidates. By enabling the modulation of physicochemical properties through substitution on the phenyl ring, this precursor facilitates the development of next-generation iron chelators with potentially improved efficacy and safety profiles for the treatment of iron overload disorders.
References
- 1. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance and Essentiality of Natural and Synthetic Chelators in Medicine: Increased Prospects for the Effective Treatment of Iron Overload and Iron Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator | MDPI [mdpi.com]
- 6. Objectives and mechanism of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Design, Synthesis, and Evaluation of Organ-Specific Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of Substituted Benzonitriles in Modern Pharmaceutical Synthesis: A Case Study on the Pathway to Finerenone
Introduction: The Unassuming Power of a Multifunctional Scaffold
In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of complex therapeutic agents. 2-Hydroxy-5-methoxybenzonitrile and its structural isomers, such as 4-cyano-2-methoxybenzaldehyde, represent a class of seemingly simple molecules that harbor immense synthetic potential. The strategic arrangement of nitrile, hydroxyl (or methoxy), and other functional groups on the benzene ring provides a rich platform for a diverse array of chemical transformations. This application note will delve into the critical role of the 4-cyano-2-methoxyphenyl moiety, a core structure closely related to this compound, as a pivotal intermediate in the synthesis of Finerenone, a novel non-steroidal mineralocorticoid receptor (MR) antagonist. Finerenone is a significant therapeutic advancement for patients with chronic kidney disease associated with type 2 diabetes[1]. Through a detailed exploration of the synthetic pathways leading to Finerenone, we will illuminate the chemical logic and experimental considerations that underscore the importance of this substituted benzonitrile scaffold in modern drug discovery and development.
Core Intermediate: Synthesis and Functional Group Interplay
The primary building block for the synthesis of Finerenone is not this compound itself, but rather a closely related isomer, 4-formyl-3-methoxybenzonitrile (also known as 4-cyano-2-methoxybenzaldehyde)[2][3][4][5][6][7][8][9]. This highlights a crucial aspect of process chemistry: the precise substitution pattern on an aromatic ring is critical for its intended reactivity in a multi-step synthesis.
The synthesis of this key benzaldehyde intermediate often begins with more readily available precursors, such as vanillin or related compounds[8]. The strategic importance of the functional groups on 4-formyl-3-methoxybenzonitrile lies in their distinct and complementary reactivity:
-
The Aldehyde Group (-CHO): This group serves as a reactive handle for carbon-carbon bond formation, typically through condensation reactions. In the synthesis of Finerenone, the aldehyde is crucial for constructing the dihydropyridine core of the final drug molecule.
-
The Nitrile Group (-CN): The cyano group is a versatile functional group that is relatively stable under many reaction conditions. In the context of Finerenone, it is a key pharmacophoric feature, contributing to the molecule's binding affinity for the mineralocorticoid receptor.
-
The Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring. Its position ortho to the aldehyde group can sterically and electronically direct subsequent reactions.
The following diagram illustrates a generalized synthetic approach to a key intermediate derived from 4-formyl-3-methoxybenzonitrile.
Caption: A generalized workflow for the synthesis of a key azacycle intermediate for Finerenone.
Application in the Synthesis of Finerenone: A Step-by-Step Protocol
The synthesis of Finerenone is a multi-step process that elegantly utilizes the reactivity of the 4-formyl-3-methoxybenzonitrile intermediate. The following protocol outlines a representative synthetic route, drawing from principles described in the patent literature[1].
Part 1: Synthesis of the Dihydronaphthyridine Core
The initial steps involve the construction of the core heterocyclic structure of Finerenone through a series of condensation and cyclization reactions.
Step 1: Knoevenagel Condensation
This reaction forms a crucial enone intermediate by reacting the aldehyde group of 4-formyl-3-methoxybenzonitrile with an active methylene compound like acetoacetamide.
-
Materials:
-
4-formyl-3-methoxybenzonitrile
-
Acetoacetamide
-
Piperidine (as a basic catalyst)
-
Acetic Acid
-
tert-Butanol (as solvent)
-
-
Protocol:
-
To a stirred solution of 4-formyl-3-methoxybenzonitrile in tert-butanol, add acetoacetamide, a catalytic amount of piperidine, and acetic acid.
-
Stir the reaction mixture at room temperature for 10-14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, an enone intermediate, often precipitates from the reaction mixture.
-
Filter the solid, wash with a suitable solvent (e.g., isopropanol), and dry under vacuum.
-
Step 2: Condensation-Cyclization to form the Azacycle
The enone intermediate is then reacted with a pyridone derivative to construct the dihydronaphthyridine core of Finerenone.
-
Materials:
-
Enone intermediate from Step 1
-
A suitable pyridone derivative (e.g., 4-amino-5-methyl-2-hydroxypyridine)[9]
-
Isobutanol (as solvent)
-
-
Protocol:
-
Suspend the enone intermediate and the pyridone derivative in isobutanol.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature, which may induce crystallization of the product.
-
Filter the solid product, wash with a cold solvent, and dry to yield the azacycle intermediate.
-
Part 2: Final Functionalization and Chiral Resolution
The latter stages of the synthesis involve modification of the azacycle and separation of the desired enantiomer.
Step 3: Etherification and Racemate Formation
The pyridone moiety of the azacycle is converted to an ethyl ether.
-
Materials:
-
Azacycle intermediate from Step 2
-
1,1,1-Triethoxyethane
-
Acid catalyst (e.g., sulfuric acid)
-
-
Protocol:
-
Dissolve the azacycle intermediate in a suitable solvent and add 1,1,1-triethoxyethane and a catalytic amount of a strong acid.
-
Heat the reaction mixture to facilitate the etherification.
-
After completion, neutralize the acid and isolate the racemic product.
-
Step 4: Chiral Resolution
A critical step in the synthesis of Finerenone is the separation of the desired (S)-enantiomer from the racemic mixture. This is often achieved through classical resolution using a chiral resolving agent.
-
Materials:
-
Racemic Finerenone precursor from Step 3
-
Chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid)[1]
-
Ethanol and water (as solvents)
-
-
Protocol:
-
Dissolve the racemic mixture in a mixture of ethanol and water.
-
Add the chiral resolving agent to form diastereomeric salts.
-
Allow the solution to cool, promoting the selective crystallization of the salt of the desired enantiomer.
-
Filter the diastereomeric salt and, if necessary, recrystallize to improve enantiomeric excess.
-
Treat the purified salt with a base (e.g., sodium carbonate) to liberate the free base of the desired (S)-enantiomer of Finerenone.
-
The overall synthetic strategy is depicted in the following workflow:
Caption: A simplified workflow for the synthesis of Finerenone.
Quantitative Data Summary
| Step | Key Transformation | Typical Yield | Key Reagents |
| 1 | Knoevenagel Condensation | >90% | 4-formyl-3-methoxybenzonitrile, acetoacetamide, piperidine |
| 2 | Condensation-Cyclization | Good | Enone intermediate, pyridone derivative |
| 3 | Etherification | High | Dihydronaphthyridine core, 1,1,1-triethoxyethane |
| 4 | Chiral Resolution | ~41% (of desired enantiomer) | Racemic precursor, di-p-toluoyl-D-tartaric acid |
Trustworthiness and Self-Validation
The robustness of this synthetic pathway is underscored by its adaptability to large-scale industrial production. Each step is designed to be high-yielding and produce intermediates that can often be purified by crystallization, avoiding costly and time-consuming chromatographic methods. The chiral resolution step, while reducing the overall yield of the desired enantiomer, is a well-established and reliable method for obtaining enantiomerically pure active pharmaceutical ingredients (APIs). The purity of the final product and intermediates can be rigorously assessed at each stage using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Conclusion: A Testament to the Power of Strategic Synthesis
The synthesis of Finerenone serves as a compelling case study for the strategic utilization of multifunctional intermediates in pharmaceutical manufacturing. While the journey from a simple substituted benzonitrile to a complex, life-changing medication is intricate, it is guided by the fundamental principles of organic chemistry. The 4-cyano-2-methoxyphenyl scaffold, a close structural relative of this compound, provides the essential chemical handles to construct the intricate architecture of Finerenone with high efficiency and control. This detailed exploration of its synthetic application underscores the critical role of such building blocks in the ongoing quest for novel and effective therapeutics.
References
- 1. Finerenone: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. "Process for the preparation of (4S)4-(4-cyano- 2-methoxyphenyl)-5-eth" by Siva Lord [tdcommons.org]
- 3. US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]
- 4. WO2017032678A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 7. WO2023205164A1 - Processes for the preparation of finerenone - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
Application Note: A Detailed Experimental Protocol for Meta-Selective Olefination of 2-Hydroxy-5-methoxybenzonitrile
Abstract
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. This application note provides a comprehensive guide to a meta-selective C-H olefination of 2-Hydroxy-5-methoxybenzonitrile, a common structural motif in medicinal chemistry. The protocol leverages a palladium-catalyzed reaction directed by a removable nitrile-containing template, a strategy that has emerged as a powerful tool for achieving regioselectivity that is often challenging through classical electrophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to employ this advanced synthetic methodology.
Introduction: The Challenge of Meta-Selectivity
Directing group-assisted C-H activation has traditionally been dominated by ortho-selective functionalization, owing to the thermodynamic stability of five- or six-membered metallacyclic intermediates.[1][2][3] Achieving meta-selectivity has been a significant hurdle, as it requires overcoming the inherent preference for ortho-activation.[1][4] Pioneering work has demonstrated that the use of specifically designed U-shaped templates containing a nitrile moiety can effectively direct a palladium catalyst to the meta-position of an aromatic ring.[5][6][7] This strategy relies on the formation of a large macrocyclic pre-transition state, where the nitrile group coordinates to the metal center, positioning it for the selective activation of a distal meta-C-H bond.[6][7]
The substrate of interest, this compound, possesses two directing groups: a hydroxyl group and a nitrile. In this protocol, we will utilize an external, cleavable directing group attached to the phenolic oxygen. This approach ensures predictable and high meta-selectivity with respect to the point of attachment of the directing template.
Mechanistic Rationale: The "Yu-Turn" in Action
The meta-selective C-H olefination proceeds through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle, with the key regioselectivity-determining step being the concerted metalation-deprotonation (CMD) of the meta-C-H bond.[6][8] The nitrile-based directing group, tethered to the substrate, acts as a ligand that forces the palladium catalyst into a conformation that favors interaction with the meta-C-H bond. This is often referred to as the "Yu-turn" in recognition of the pioneering work by Jin-Quan Yu and his group.[3]
Computational studies have shown that the nitrile group's linear geometry is crucial for minimizing the strain in the large palladacyclic transition state required for meta-activation.[6][7] In many of these systems, a silver salt is employed as an oxidant to facilitate the regeneration of the active Pd(II) catalyst.[9] Some studies suggest that a Pd-Ag heterodimeric transition state may be involved, where the nitrile coordinates to the silver ion, which in turn positions the palladium for the C-H activation event.[6]
Figure 1: A generalized catalytic cycle for the palladium-catalyzed meta-selective C-H olefination.
Experimental Protocol
This protocol is adapted from established methods for the meta-selective olefination of phenol derivatives using a nitrile-based directing group.[5][7][10]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| This compound | ≥98% | Commercially Available |
| Directing Group (e.g., 2-cyano-N-phenylbenzamide) | As per literature synthesis | N/A |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Commercially Available |
| Silver acetate (AgOAc) | ≥99% | Commercially Available |
| N-Acetylglycine | ≥99% | Commercially Available |
| Ethyl acrylate | 99%, contains MEHQ as inhibitor | Commercially Available |
| Hexafluoroisopropanol (HFIP) | ≥99.5% | Commercially Available |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Schlenk tubes | Various sizes | Glassware Supplier |
| Magnetic stirrer with heating | Standard laboratory grade | Equipment Supplier |
| Argon or Nitrogen gas supply | High purity | Gas Supplier |
| Standard glassware for synthesis and workup | Glassware Supplier | |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |
Step-by-Step Procedure
The overall workflow involves the attachment of the directing group to the substrate, followed by the key C-H olefination step, and finally, the removal of the directing group.
Figure 2: The experimental workflow for meta-selective olefination.
Step 1: Attachment of the Directing Group (DG)
-
To a solution of this compound (1.0 equiv.) in anhydrous THF, add a suitable base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the activated directing group precursor (e.g., an acid chloride derivative of the nitrile-containing template, 1.1 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the substrate-DG conjugate.
Step 2: Meta-Selective C-H Olefination
-
To a flame-dried Schlenk tube, add the substrate-DG conjugate (1.0 equiv.), Pd(OAc)₂ (10 mol%), N-Acetylglycine (20 mol%), and AgOAc (2.0 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add HFIP as the solvent via syringe.
-
Add ethyl acrylate (3.0 equiv.) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with DCM and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional DCM.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the meta-olefinated product.
Step 4: Removal of the Directing Group
-
The directing group can be cleaved under standard conditions, which will depend on the nature of the linker (e.g., ester hydrolysis with a base like LiOH or K₂CO₃ in MeOH/H₂O).
-
Follow the established cleavage protocol for the specific directing group used.
-
After cleavage, perform an appropriate workup and purify the final product, the meta-olefinated this compound derivative, by column chromatography.
Data Interpretation and Troubleshooting
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 5-10 mol% | Balances reaction efficiency with cost. Higher loading may be needed for less reactive substrates. |
| Ligand | N-Acetylglycine | Acts as a mono-protected amino acid (MPAA) ligand, which can accelerate the C-H activation step.[9] |
| Oxidant | AgOAc (2.0 equiv.) | Regenerates the active Pd(II) catalyst. Other silver salts like Ag₂CO₃ or AgOPiv may also be effective.[9] |
| Solvent | HFIP | Highly polar, non-coordinating solvent that can promote the C-H activation step. |
| Temperature | 80-120 °C | Provides the necessary thermal energy for C-H activation. Optimization may be required. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient reaction time or temperature.- Deactivation of the catalyst.- Impure reagents or solvents. | - Increase reaction time and/or temperature.- Ensure strictly anhydrous and inert conditions.- Use freshly purified reagents and dry solvents. |
| Poor Regioselectivity | - Incorrect directing group design.- Competing ortho-directing effects. | - Ensure the directing group geometry is optimal for meta-direction.- Screen different ligands and solvents to enhance meta-selectivity. |
| Formation of Di-olefinated Product | - High concentration of olefin.- Prolonged reaction time. | - Use a lower equivalence of the olefin coupling partner.- Monitor the reaction closely and stop it once the mono-olefinated product is maximized. |
| Decomposition of Starting Material | - Reaction temperature is too high.- Sensitivity of functional groups. | - Lower the reaction temperature.- Screen different oxidants or ligands that allow for milder conditions. |
Conclusion
The described protocol offers a robust and reliable method for the meta-selective C-H olefination of a phenol derivative, this compound, through the use of a removable nitrile-based directing group. This strategy provides a powerful tool for the late-stage functionalization of complex molecules, enabling the synthesis of novel analogs for applications in drug discovery and materials science.[11][12][13] The key to success lies in the careful execution of the experimental procedure under inert and anhydrous conditions, and a thorough understanding of the mechanistic principles that govern the reaction's selectivity.
References
- 1. Transition metal catalyzed meta-C–H functionalization of aromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent development in transition metal-catalysed C–H olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd(II)-catalyzed ortho- or meta-C-H olefination of phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-5-methoxybenzonitrile by Recrystallization
Welcome to the technical support center for the purification of 2-Hydroxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to empower you to overcome challenges in your purification experiments.
I. Understanding this compound
This compound, also known as 2-cyano-4-methoxyphenol, is a bifunctional aromatic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] Its structure, featuring a hydroxyl group, a methoxy group, and a nitrile group on a benzene ring, presents unique challenges and opportunities for purification by recrystallization. The interplay of these functional groups dictates its solubility in various solvents. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents, while the moderately polar nitrile group and the nonpolar benzene ring influence its interaction with a range of organic solvents.
Safety Advisory: this compound is classified as toxic if swallowed.[1] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
II. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My compound will not fully dissolve in the hot solvent, even after adding a large volume.
-
Probable Cause 1: Incorrect Solvent Choice. The solvent may not have sufficient solvating power for this compound at elevated temperatures.
-
Solution: Consult the solvent selection guide in Section IV. A more polar solvent or a mixed solvent system may be required. A good starting point for phenolic compounds is often a polar protic solvent like ethanol or methanol.[2]
-
-
Probable Cause 2: Presence of Insoluble Impurities. The undissolved material may not be your target compound but rather insoluble impurities from the synthesis.
-
Solution: Perform a hot filtration. While the solution is at or near its boiling point, quickly filter it through a pre-heated funnel with fluted filter paper to remove the insoluble material. This prevents premature crystallization of your product.
-
Question 2: My compound "oils out" instead of forming crystals upon cooling.
-
Probable Cause 1: The solution is too concentrated, or the cooling rate is too fast. "Oiling out" occurs when the solubility of the compound decreases so rapidly that it separates as a liquid phase instead of forming an ordered crystal lattice.
-
Solution 1: Add more solvent. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Solution 2: Slower Cooling. Let the flask cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask with a beaker of warm water or paper towels can also slow the cooling process.
-
-
Probable Cause 2: The boiling point of the solvent is higher than the melting point of the compound. If the compound dissolves in the hot solvent above its melting point, it will separate as a liquid upon cooling.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Probable Cause 3: High concentration of impurities. Impurities can interfere with crystal lattice formation and promote oiling out.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.
-
Question 3: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
-
Probable Cause 1: The solution is not supersaturated. You may have used too much solvent, and the concentration of the compound is below its saturation point at the lower temperature.
-
Solution 1: Evaporate some of the solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of your compound. Then, allow it to cool again.
-
Solution 2: Use a co-solvent system. If you are using a single solvent, you can try adding a "poor" solvent (one in which your compound is less soluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before cooling.
-
-
Probable Cause 2: The nucleation process is inhibited. Crystal formation requires an initial nucleation site.
-
Solution 1: Scratch the inner surface of the flask. Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seeding. If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a seed for crystal growth.
-
Question 4: The recrystallized product is still colored, or the melting point is broad and lower than the literature value.
-
Probable Cause 1: Incomplete removal of colored impurities. Some impurities may have similar solubility profiles to your target compound. The Reimer-Tiemann reaction, a common synthetic route to the precursor 2-hydroxy-5-methoxybenzaldehyde, is known to sometimes produce tar-like byproducts.[3]
-
Solution 1: Use of activated carbon (charcoal). Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
-
Solution 2: Repeat the recrystallization. A second recrystallization can significantly improve purity.
-
-
Probable Cause 2: Co-precipitation of impurities. If an impurity is present in high concentration, it may crystallize along with your product.
-
Solution: Ensure that the initial crude material is as pure as possible before recrystallization. A preliminary purification step might be necessary.
-
Question 5: The final yield of pure product is very low.
-
Probable Cause 1: Using too much solvent. This will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Probable Cause 2: Premature crystallization during hot filtration. If the solution cools too much during filtration, the product will crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask, and work quickly. If crystallization occurs, you can try to redissolve the product by washing the filter paper with a small amount of hot solvent.
-
-
Probable Cause 3: Incomplete crystallization.
-
Solution: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation.
-
-
Probable Cause 4: Loss of product during washing. Using too much or a warm washing solvent will dissolve some of your purified crystals.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will depend on the synthetic route. A common precursor is 2-hydroxy-5-methoxybenzaldehyde, which can be synthesized from 4-methoxyphenol via the Reimer-Tiemann reaction.[4] Therefore, potential impurities could include:
-
Unreacted 4-methoxyphenol
-
The intermediate, 2-hydroxy-5-methoxybenzaldehyde
-
Polymeric or tar-like byproducts from the Reimer-Tiemann reaction.[3]
-
Side-products from the conversion of the aldehyde to the nitrile.
Q2: How does the pH of the solvent affect the recrystallization of this phenolic compound?
A2: The phenolic hydroxyl group is weakly acidic. In a basic solution, it will be deprotonated to form a phenoxide salt. This salt is significantly more polar and water-soluble than the neutral phenol. Therefore, recrystallization should generally be carried out in neutral or slightly acidic conditions to ensure the compound remains in its less soluble neutral form. Washing the crude product with a dilute acid solution prior to recrystallization can help remove any basic impurities.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a two-solvent system can be very effective, especially if a single solvent does not provide the ideal solubility characteristics.[5] A good approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common solvent pair for compounds with moderate polarity is an alcohol (like ethanol or methanol) and water.
IV. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale before proceeding with the bulk of the material.
Solvent Selection:
The ideal solvent should dissolve the compound when hot but not at room temperature. Based on the structure of this compound, the following solvents are good starting points for screening:
| Solvent System | Rationale |
| Ethanol or Methanol | Polar protic solvents that can hydrogen bond with the phenolic hydroxyl group. Often a good starting point for phenolic compounds.[2] |
| Ethanol/Water or Methanol/Water | A mixed solvent system can fine-tune the solvating power to achieve optimal solubility differences between hot and cold conditions. |
| Toluene | An aromatic solvent that may have good solubility for the benzene ring portion of the molecule at elevated temperatures. |
| Ethyl Acetate/Hexane | A moderately polar "good" solvent with a nonpolar "poor" solvent. |
Step-by-Step Protocol (Using a Single Solvent System, e.g., Ethanol):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration as described in the Troubleshooting Guide.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Cover the mouth of the flask with a watch glass to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator under vacuum.
-
Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.
V. Visualizing the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Recrystallization workflow and troubleshooting.
VI. References
-
ChemicalBook. (2024). This compound. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Duff reaction using 4-methoxyphenol. r/chemhelp. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PubMed Central. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Recrystallization Issues. r/Chempros. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of hydroxybenzonitriles. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved from --INVALID-LINK--
-
Allen Institute for AI. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from --INVALID-LINK--
-
BenchChem. (2024). Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)phenol by Recrystallization. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for the preparation of 2 hydroxybenzonitrile. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Reimer Tiemann Reaction. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-(Hydroxymethyl)-5-methoxybenzonitrile. PubChem. Retrieved from --INVALID-LINK--
-
BenchChem. (2024). Application Notes and Protocols for the Extraction of 2,3-Dihydroxy-4-methoxybenzoic Acid from Plant Material. Retrieved from --INVALID-LINK--
-
ScienceMadness Discussion Board. (2006). 4-methoxyphenol purification. Retrieved from --INVALID-LINK--
-
Toronto Research Chemicals. (n.d.). 2-hydroxy-5-methoxy-benzonitrile. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. PubChem. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of 2-cyano-4'-methyl biphenyl. Retrieved from --INVALID-LINK--
-
ScienceMadness Discussion Board. (2023). Controlled destruction of phenolic adhesive - advice?. Retrieved from --INVALID-LINK--
-
Adhesives & Sealants Industry. (2012). Dry Nitrile-Phenolic Adhesives. Retrieved from --INVALID-LINK--
-
ResearchGate. (2009). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile. PubChem. Retrieved from --INVALID-LINK--
References
- 1. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
troubleshooting side reactions in 2-Hydroxy-5-methoxybenzonitrile synthesis
Welcome to the technical support center for the synthesis of 2-hydroxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your product yield and purity.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. The most common strategies involve the initial synthesis of the corresponding aldehyde, 2-hydroxy-5-methoxybenzaldehyde, followed by its conversion to the nitrile. An alternative route is the direct introduction of the nitrile group to a suitably substituted precursor. Each of these pathways presents a unique set of challenges and potential side reactions. This guide will focus on troubleshooting issues arising from two primary synthetic routes:
-
Route A: Formylation of 4-methoxyphenol to 2-hydroxy-5-methoxybenzaldehyde, followed by conversion to the nitrile.
-
Route B: The Sandmeyer reaction of 2-amino-4-methoxyphenol.
Part 1: Troubleshooting Side Reactions in Route A: Formylation of 4-Methoxyphenol and Subsequent Nitrile Formation
This two-step approach is a widely used method for the synthesis of this compound. However, each step is prone to specific side reactions that can impact the overall yield and purity of the final product.
Step 1: Formylation of 4-Methoxyphenol
The introduction of a formyl group onto the 4-methoxyphenol ring is typically achieved via electrophilic aromatic substitution. The Reimer-Tiemann and Duff reactions are common choices for this transformation.
Symptom: Your reaction yields a mixture of aldehydes, with the desired ortho-formylated product being contaminated with the para-formylated isomer (4-hydroxy-3-methoxybenzaldehyde), or the overall yield is low.
Primary Cause: The Reimer-Tiemann reaction, while favoring ortho-formylation for phenols, can also produce the para-substituted product.[1][2] The reaction conditions, such as temperature and the nature of the base, can influence the regioselectivity. The Duff reaction is generally more selective for the ortho position, but para-formylation can occur if the ortho positions are sterically hindered.[3]
Troubleshooting Protocol:
-
Reaction Choice and Temperature Control:
-
For the Reimer-Tiemann reaction, maintain a reaction temperature of 60-70°C. Higher temperatures can lead to decreased selectivity and increased tar formation.
-
Consider using the Duff reaction with hexamethylenetetramine (HMTA) in an acidic medium, which often provides better ortho-selectivity for unhindered phenols.[3]
-
-
Solvent and Base Considerations (Reimer-Tiemann):
-
The reaction is typically biphasic. Vigorous stirring is essential to ensure adequate mixing of the aqueous and organic phases.[4]
-
The use of a phase-transfer catalyst can sometimes improve the reaction rate and selectivity.
-
-
Purification Strategy:
-
If a mixture of isomers is obtained, separation can be achieved by column chromatography on silica gel.
-
Steam distillation is an effective method to separate the volatile salicylaldehyde derivatives from non-volatile tars.[1]
-
Formation of a sodium bisulfite adduct can be used to separate the aldehyde from unreacted phenol.[1]
-
Symptom: A significant amount of dark, insoluble tar is formed during the reaction, complicating the work-up and reducing the yield.
Primary Cause: Phenols are susceptible to oxidation under the basic conditions of the Reimer-Tiemann reaction. The reaction of dichlorocarbene (in the Reimer-Tiemann reaction) can also lead to polymerization.[1]
Troubleshooting Protocol:
-
Temperature Control: Avoid excessive heating. The Reimer-Tiemann reaction can be exothermic, so careful monitoring and control of the reaction temperature are crucial.[5]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation of the starting phenol.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to the harsh reaction conditions.
Step 2: Conversion of 2-Hydroxy-5-methoxybenzaldehyde to this compound
The most common method for this conversion is through the formation of an aldoxime, followed by dehydration.
Symptom: The final product is contaminated with the starting aldehyde or the intermediate aldoxime.
Primary Cause: The dehydration of the aldoxime to the nitrile may be incomplete. The choice of dehydrating agent and the reaction conditions are critical for driving the reaction to completion.
Troubleshooting Protocol:
-
Choice of Dehydrating Agent:
-
Reaction Conditions:
-
Ensure anhydrous conditions, as the presence of water will inhibit the dehydration process.
-
Optimize the reaction temperature and time. Monitor the reaction progress by TLC to determine the point of complete conversion.
-
Symptom: Presence of an unexpected isomer in the final product, identified as a benzisoxazole derivative.
Primary Cause: Certain dehydrating agents, particularly strong acids like concentrated sulfuric acid, can promote the cyclization of the salicylaldoxime to form a 1,2-benzisoxazole byproduct.[8]
Troubleshooting Protocol:
-
Select a Milder Dehydrating Agent: Avoid the use of strong, non-specific dehydrating agents. Acetic anhydride is a good alternative that is less likely to cause this side reaction.[6]
-
Temperature Control: Lowering the reaction temperature can disfavor the cyclization pathway.
Part 2: Troubleshooting Side Reactions in Route B: Sandmeyer Reaction of 2-Amino-4-methoxyphenol
The Sandmeyer reaction provides a direct route to the nitrile from the corresponding aniline derivative. This involves the formation of a diazonium salt, which is then reacted with a cyanide salt, typically in the presence of a copper(I) catalyst.[9][10]
Issue 3.1: Low Yield and Formation of Phenolic Byproduct
Symptom: The yield of the desired nitrile is low, and a significant amount of 4-methoxyphenol is isolated.
Primary Cause: The intermediate diazonium salt is unstable and can react with water to produce the corresponding phenol.[11] This side reaction is often competitive with the desired cyanation reaction.
Troubleshooting Protocol:
-
Temperature Control: The diazotization reaction must be carried out at low temperatures (0-5°C) to minimize the decomposition of the diazonium salt.
-
Control of Acidity: Maintain a sufficiently acidic medium during diazotization to prevent premature decomposition and side reactions of the diazonium salt.
-
Slow Addition: Add the solution of the diazonium salt slowly to the solution of the copper(I) cyanide to maintain a low concentration of the diazonium salt and favor the reaction with the cyanide.
Issue 3.2: Product is Discolored (Brown or Dark)
Symptom: The isolated this compound is dark in color.
Primary Cause: Aminophenols are highly susceptible to air oxidation, which can lead to the formation of colored impurities.[12] These impurities can be carried through the reaction sequence.
Troubleshooting Protocol:
-
Use of High-Purity Starting Material: Ensure that the starting 2-amino-4-methoxyphenol is as pure as possible and has not been extensively exposed to air.
-
Inert Atmosphere: Conduct the diazotization and Sandmeyer reactions under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: The final product can be purified by recrystallization or column chromatography to remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: My Reimer-Tiemann reaction of 4-methoxyphenol is very messy and gives a low yield. What is the most critical parameter to control?
A1: Temperature is the most critical parameter. The reaction is exothermic and can easily run away, leading to the formation of tars and a decrease in yield.[5] Maintain the temperature between 60-70°C and ensure vigorous stirring to promote efficient mixing of the two phases.
Q2: I see an oily layer in my final product after nitrile synthesis. What could it be?
A2: This could be unreacted 2-hydroxy-5-methoxybenzaldehyde or the intermediate 2-hydroxy-5-methoxybenzaldoxime. You can check for the presence of these impurities by TLC or ¹H NMR spectroscopy. To avoid this, ensure your dehydration step goes to completion by using an appropriate dehydrating agent and optimizing the reaction time and temperature.
Q3: Can I use a different formylation reaction instead of the Reimer-Tiemann?
A3: Yes, the Duff reaction is a good alternative and often gives better ortho-selectivity for phenols.[3] The Vilsmeier-Haack reaction is another option, though it is generally used for more electron-rich aromatic compounds.[13][14]
Q4: My Sandmeyer reaction is not working well. What are the key points for success?
A4: The success of the Sandmeyer reaction hinges on the stability of the diazonium salt. This means strict temperature control (0-5°C) during its formation and immediate use. Also, the purity of your starting amine and the freshness of your sodium nitrite solution are important.
Q5: How can I purify the final this compound?
A5: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). If significant impurities are present, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective method.
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.
Caption: Synthetic pathway for Route A and common side products.
Caption: Synthetic pathway for Route B and common side products.
Caption: General troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. CN111848443A - Preparation method of salicylonitrile - Google Patents [patents.google.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. ijpcbs.com [ijpcbs.com]
optimization of reaction conditions for 2-Hydroxy-5-methoxybenzonitrile
An Application Scientist's Guide to Synthesizing 2-Hydroxy-5-methoxybenzonitrile
Welcome to the Technical Support Center for the synthesis of this compound. As a key intermediate in pharmaceutical and materials science, optimizing its synthesis is critical for achieving high purity and yield. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights, troubleshooting solutions, and a deeper understanding of the reaction's nuances. My approach is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to diagnose and resolve issues in your own laboratory work.
Synthetic Workflow Overview
The most common and reliable route to this compound involves a two-stage process starting from 4-methoxyphenol. First, an aldehyde group is introduced ortho to the hydroxyl group via a formylation reaction to yield 2-hydroxy-5-methoxybenzaldehyde. This intermediate is then converted to the target nitrile.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during the synthesis. The solutions are based on established chemical principles and field-proven experience.
Part 1: Formylation of 4-Methoxyphenol
The critical first step is the selective ortho-formylation of 4-methoxyphenol. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[1][2]
Question: My Reimer-Tiemann reaction resulted in a low yield of 2-hydroxy-5-methoxybenzaldehyde and a significant amount of dark, tarry residue. What happened?
Answer: This is a very common issue with the Reimer-Tiemann reaction. The cause is typically multifactorial, stemming from the reaction's sensitivity to temperature and the reactivity of the dichlorocarbene intermediate.
-
Causality: The Reimer-Tiemann reaction involves the generation of highly reactive dichlorocarbene (:CCl₂) from chloroform and a strong base.[1] While this species is necessary for formylation, it can also polymerize and react with the phenol to form undesirable, deeply colored byproducts, especially at elevated temperatures. Furthermore, poor temperature control can lead to an exothermic runaway, exacerbating tar formation.[1]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 60-70°C.[3] An initial overshoot to 80°C can occur but should be quickly controlled.[3] Use an oil bath and a reliable thermometer placed directly in the reaction mixture.
-
Slow Reagent Addition: Add the chloroform dropwise over an extended period (e.g., 2-4 hours) to the alkaline solution of 4-methoxyphenol.[3] This keeps the instantaneous concentration of dichlorocarbene low, favoring the desired reaction pathway over polymerization.
-
Efficient Stirring: Use a mechanical stirrer to ensure vigorous mixing. This is crucial for mass and heat transfer in the often thick, heterogeneous reaction mixture, preventing localized "hot spots."
-
Work-up and Purification: After acidification, the intermediate aldehyde often separates as a dark oil.[3] Steam distillation is a highly effective method to separate the volatile 2-hydroxy-5-methoxybenzaldehyde from the non-volatile tarry residue, yielding a much purer product for the next step.[3][4]
-
Question: I'm observing the formation of an isomeric byproduct. How can I improve the ortho-selectivity?
Answer: The Reimer-Tiemann reaction strongly favors ortho-formylation for phenols. The interaction between the phenoxide ion and the electrophilic dichlorocarbene directs the substitution to the ortho position.[5] However, some para-product can form.
-
Causality: The phenoxide ion activates both the ortho and para positions for electrophilic attack. While the ortho position is electronically and sterically favored, reaction conditions can influence the ratio.
-
Optimization Strategy:
-
Ensure a high concentration of the base (e.g., NaOH) is used to fully deprotonate the phenol to the phenoxide. The phenoxide ion is a more powerful ortho-director than the neutral phenol.
-
The use of a phase-transfer catalyst can sometimes improve selectivity and yield in biphasic systems, although it's not always necessary for this specific reaction.[6]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 60-70°C | Balances reaction rate with minimizing tar formation.[3] |
| Base | NaOH (Aqueous Solution) | Generates the reactive phenoxide and dichlorocarbene.[1] |
| Chloroform Addition | Slow, dropwise over 2-4 hours | Controls the concentration of the reactive dichlorocarbene intermediate.[3] |
| Purification | Steam Distillation | Excellent for separating the volatile product from non-volatile tars.[4] |
Part 2: Conversion of Aldehyde to Nitrile
This stage involves two key chemical events: the formation of an aldoxime intermediate by reacting the aldehyde with hydroxylamine, followed by its dehydration to the nitrile.[7]
Question: The conversion of 2-hydroxy-5-methoxybenzaldehyde to the nitrile is incomplete, and my final product is contaminated with the aldoxime intermediate. How can I drive the reaction to completion?
Answer: This indicates an issue with the dehydration step. The choice of dehydrating agent and the reaction conditions are paramount for efficiently converting the stable aldoxime to the nitrile.
-
Causality: The aldoxime is a stable intermediate. Its dehydration requires breaking a strong C=N bond and forming a C≡N triple bond, which necessitates a potent dehydrating agent and often thermal energy. Insufficiently powerful reagents or inadequate reaction time/temperature will lead to incomplete conversion.
-
Troubleshooting & Optimization:
-
Choice of Dehydrating Agent: Several reagents can effect this transformation.
-
Acetic Anhydride: A common and effective choice. The reaction typically requires heating the aldoxime with an excess of acetic anhydride.[7]
-
Formic Acid/Sodium Formate: Heating the oxime in formic acid can also yield the nitrile.[8]
-
SOCl₂-DMF (Vilsmeier Reagent): This combination forms a powerful dehydrating agent in situ and can be used at reflux in a solvent like toluene.[8]
-
-
Ensure Anhydrous Conditions: For the dehydration step, water is a byproduct and its presence can hinder the reaction. If using a method sensitive to water, ensure the starting materials and solvent are dry. Azeotropic removal of water during the reaction can be beneficial.[8]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the aldoxime. Do not stop the reaction until the starting material is consumed.[9]
-
Question: My final product yield is low after purification. What are the common loss points?
Answer: Product loss can occur during the work-up and purification stages.
-
Causality: The phenolic hydroxyl group makes the product acidic. During work-up, if the aqueous phase becomes too basic, the product can deprotonate and partition into the aqueous layer as its phenoxide salt, leading to significant loss.
-
Refined Work-up and Purification Protocol:
-
pH Control: After the reaction, if a basic hydrolysis step was used (e.g., with acetic anhydride), carefully acidify the mixture to ensure the product is in its neutral, protonated form before extraction.
-
Extraction: Use a suitable organic solvent like ethyl acetate for extraction. Perform multiple extractions (e.g., 3 times) to ensure complete recovery from the aqueous phase.[9][10]
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove acidic impurities, followed by brine to remove excess water.[9][10]
-
Purification:
-
Recrystallization: This is an effective method for purifying the solid product. Experiment with solvent systems like ethanol/water or toluene/heptane to find optimal conditions.
-
Column Chromatography: For very high purity, silica gel chromatography can be used.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: Are there viable alternative routes to this compound?
Yes, while the formylation-oximation route is common, other methods exist. One notable alternative is the Sandmeyer reaction . This would involve starting with 2-amino-4-methoxyphenol, converting the amino group to a diazonium salt, and then displacing it with a cyanide nucleophile using a copper(I) cyanide catalyst.[11] This route can be very effective but involves handling potentially unstable diazonium salts and toxic cyanide reagents.
Q2: Which formylation method is superior for this synthesis: Reimer-Tiemann or Vilsmeier-Haack?
Both reactions can be used for formylation, but they have different strengths.
| Feature | Reimer-Tiemann Reaction | Vilsmeier-Haack Reaction |
| Substrate | Best for activated phenols and some heterocycles.[2][5] | Works on a broader range of electron-rich arenes, not just phenols.[12][13] |
| Reagents | Chloroform, strong base (e.g., NaOH).[1] | POCl₃ (or other acid chloride), DMF.[14][15] |
| Key Intermediate | Dichlorocarbene (:CCl₂).[1] | Vilsmeier reagent (a chloroiminium salt).[13] |
| Common Issues | Tar formation, moderate yields, exothermic nature.[1][3] | Can be less selective; requires anhydrous conditions. |
| Verdict for 4-Methoxyphenol | Generally preferred. It is the classic, direct method for ortho-formylating a phenol. | Possible, but less direct. It would formylate the aromatic ring, and the conditions might require protection of the phenol first. |
Q3: What are the critical safety precautions for this synthesis?
-
Reimer-Tiemann Reaction: Chloroform is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood. The reaction with NaOH is highly exothermic and requires careful temperature control to prevent runaways.[1]
-
Dehydrating Agents: Reagents like thionyl chloride (SOCl₂) and acetic anhydride are corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
General: Always be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde via Reimer-Tiemann Reaction
Caption: Experimental workflow for the Reimer-Tiemann formylation step.
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (8.0 eq).[3]
-
Heat the mixture in an oil bath to 65-70°C with vigorous stirring.
-
Slowly add chloroform (2.0 eq) dropwise from the dropping funnel over 3-4 hours, ensuring the temperature does not exceed 75°C.[3] The mixture will darken significantly.
-
After the addition is complete, continue stirring at 70°C for an additional hour.
-
Cool the reaction mixture to room temperature and then carefully acidify with dilute sulfuric acid until the solution is acidic to litmus paper.
-
Transfer the mixture to a larger flask suitable for steam distillation. Steam distill the mixture until the distillate runs clear. The product co-distills as a pale-yellow oil.[3][4]
-
Extract the collected distillate with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-5-methoxybenzaldehyde as a yellow oil or low-melting solid. The purity is generally sufficient for the next step.
Protocol 2: Synthesis of this compound from the Aldehyde
-
Oximation: Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (2.0 eq).[10]
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the mixture and pour it into ice water to precipitate the 2-hydroxy-5-methoxybenzaldoxime. Filter the solid, wash with cold water, and dry.
-
Dehydration: In a flask equipped with a reflux condenser, add the dried aldoxime (1.0 eq) to an excess of acetic anhydride (3-5 eq).[7]
-
Heat the mixture to reflux (approx. 120-140°C) for 2-5 hours. Monitor the reaction by TLC for the disappearance of the oxime.
-
Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess acetic anhydride.
-
Add a concentrated NaOH solution to hydrolyze the acetylated phenol and dissolve the product as the phenoxide.
-
Wash the aqueous solution with toluene or ether to remove non-polar impurities.
-
Acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).
References
- 1. byjus.com [byjus.com]
- 2. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 3. Route to interesting aldehydes , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde [qks.cqu.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 39835-11-5 [chemicalbook.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. name-reaction.com [name-reaction.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
stability and storage conditions for 2-Hydroxy-5-methoxybenzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-methoxybenzonitrile. It is designed to offer practical advice on stability and storage, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term storage, this compound should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. While specific temperature ranges are not extensively published, a standard laboratory temperature of 2-8°C is recommended to minimize the potential for degradation over time.
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities for this compound?
This compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[3] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: How can I tell if my sample of this compound has degraded?
Visual inspection can be the first indicator of degradation. A change in color (e.g., yellowing or darkening) or a change in physical form (e.g., clumping of a powder) may suggest that the compound is no longer pure. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause 1: Compound Degradation.
-
Explanation: As discussed, this compound can degrade if not stored properly. The presence of impurities from degradation can interfere with your experiments.
-
Solution:
-
Verify the storage conditions of your sample.
-
Perform an analytical check (e.g., HPLC, NMR) to assess the purity of your material.
-
If degradation is confirmed, it is recommended to use a fresh, unopened sample for your experiments.
-
-
-
Potential Cause 2: Hydrolysis of the Nitrile Group.
-
Explanation: The nitrile group in this compound can undergo hydrolysis to form a carboxylic acid or an amide, especially under acidic or basic conditions.[4][5] This can be a factor if your experimental conditions involve prolonged exposure to aqueous solutions at non-neutral pH.
-
Solution:
-
Review your experimental protocol to identify any steps with prolonged exposure to strong acids or bases.
-
If possible, buffer your reaction to maintain a neutral pH.
-
If the experimental conditions cannot be altered, consider the potential for hydrolysis when interpreting your results.
-
-
Issue 2: Sample appears discolored.
-
Potential Cause: Oxidation.
-
Explanation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Solution:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or for highly sensitive experiments.
-
Ensure the storage container is tightly sealed and opaque.
-
While a slight change in color may not significantly impact all experiments, it is a sign of degradation, and the purity should be verified analytically before use.
-
-
Summary of Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Cool) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Tightly sealed container; inert gas for long-term storage is ideal. | To prevent exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation. |
| Light | Store in a light-proof or amber container. | To prevent potential photodegradation due to the phenolic group.[1][2] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[3] | To avoid chemical reactions that can degrade the compound. |
Troubleshooting Workflow
Here is a logical workflow to troubleshoot common stability issues with this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Purification of 2-Hydroxy-5-methoxybenzonitrile
Welcome to the technical support guide for 2-Hydroxy-5-methoxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing impurities from this valuable chemical intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs) - Impurity Identification & Initial Assessment
This section addresses the critical first steps: understanding what impurities might be present and how to detect them.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your material is intrinsically linked to its synthetic route. Common impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthesis, you may find residual precursors. For instance, if the nitrile is formed from an aldehyde, you might detect leftover 2-hydroxy-5-methoxybenzaldehyde.[1][2] A common synthesis starts from 4-methoxyphenol, which could also be a potential impurity.[3]
-
Reaction By-products: These are substances formed from side reactions. This can include positional isomers if the directing effects of the hydroxyl and methoxy groups are not perfectly selective, or products from incomplete reactions.
-
Degradation Products: this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could convert the nitrile group (-C≡N) to an amide (-CONH₂) or a carboxylic acid (-COOH).[4]
-
Residual Solvents: Solvents used in the synthesis or initial work-up (e.g., ethyl acetate, acetic acid, toluene) can be present.[5][6] These are typically classified by their toxicity (Class I, II, or III) and must be controlled.[6]
Q2: Which analytical techniques are best for assessing the purity of my sample?
A multi-pronged approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase method using a C18 column is an excellent starting point for separating the main compound from non-volatile impurities.[7][8] UV detection is suitable due to the aromatic nature of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as residual solvents.[9] For the main compound, derivatization of the polar hydroxyl group (e.g., silylation with BSTFA) may be necessary to improve volatility and peak shape.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the desired product and for identifying and quantifying impurities with distinct signals.[7][10]
-
Infrared (IR) Spectroscopy: IR can quickly confirm the presence of key functional groups: a sharp peak for the nitrile stretch (C≡N) around 2220-2240 cm⁻¹ and a broad peak for the hydroxyl stretch (O-H) around 3200-3600 cm⁻¹.[7][11]
Section 2: FAQs - Purification Strategies & Troubleshooting
This section provides solutions to common purification challenges, from first-pass bulk purification to the removal of trace-level contaminants.
Q3: My initial product purity is low (<95%). What is the most efficient first-pass purification method?
For bulk purification of a solid compound like this compound, two methods are highly effective:
Option A: Acid-Base Extraction
-
Why it works: The phenolic hydroxyl group on the molecule is acidic. This allows you to selectively move the desired compound from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind.[12][13] You can then acidify the aqueous layer to precipitate your purified product. This is an excellent method for removing non-polar, non-acidic contaminants.
-
When to use it: Ideal when you suspect the main impurities are starting materials or by-products that lack an acidic proton.
Option B: Recrystallization
-
Why it works: This classic technique relies on the differences in solubility between your desired compound and impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.
-
When to use it: Effective when the impurities have different solubility profiles from the product. It is often a good follow-up step after an extraction.
Q4: How do I select the right solvent system for recrystallization?
The principle of "like dissolves like" is your starting point. This compound has both polar (hydroxyl, nitrile) and non-polar (benzene ring) features.[14]
| Solvent Class | Suitability for Recrystallization | Rationale & Examples |
| Polar Protic | Good Candidates | Can hydrogen bond with the -OH group. The compound may be too soluble at room temperature in some (e.g., Methanol), but a mixed solvent system (e.g., Ethanol/Water) is often ideal. |
| Polar Aprotic | Potential Candidates | Can act as hydrogen bond acceptors. May be too effective as solvents. Examples: Acetone, Ethyl Acetate.[15] |
| Non-Polar | Poor Solvents (on their own) | Unlikely to dissolve the compound even when hot. Can be used as an "anti-solvent" in a mixed system. Examples: Hexane, Toluene. |
Pro-Tip: Start with small-scale tests in vials. Dissolve ~50 mg of your crude material in a minimal amount of a hot solvent candidate. If it dissolves completely and then precipitates upon cooling, you have a promising system.
Q5: Recrystallization failed to remove a key impurity. What is my next step?
When impurities have similar solubility to your product, column chromatography is the logical next step.[11][16] This technique separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (a solvent or solvent mixture).
-
Principle: this compound is a moderately polar compound. It will adhere to the polar silica gel stationary phase. By using a mobile phase of low-to-moderate polarity (e.g., a mixture of Hexane and Ethyl Acetate), you can elute the compounds from the column. Less polar compounds will travel faster, while more polar compounds will travel slower, achieving separation.
Q6: I see a very close-eluting peak on my HPLC. How can I remove this persistent impurity?
This often indicates a structurally similar impurity, such as a positional isomer. Standard flash chromatography may not have sufficient resolving power.
-
Optimization of Flash Chromatography: Try using a shallower gradient or an isocratic elution with a finely tuned solvent mixture.
-
Preparative HPLC: If the impurity level is low and high purity is critical, preparative HPLC is the most powerful solution.[17] It operates on the same principles as analytical HPLC but uses a larger column to handle more material, allowing for the isolation of highly pure fractions.[18]
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the key purification techniques discussed.
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 10 g in 100 mL).
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality Note: NaHCO₃ is a weak base, sufficient to deprotonate the phenolic hydroxyl group, making it ionic and water-soluble, while potentially not reacting with less acidic impurities.
-
Separation: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
-
Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer with a small amount of fresh organic solvent (e.g., 20 mL EtOAc) to remove any trapped non-acidic impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). The purified product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight. Assess purity using HPLC.
Protocol 2: Purification via Flash Column Chromatography
This protocol is for separating compounds based on polarity.
-
Stationary Phase: Prepare a silica gel column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica:crude product by weight).
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3. This is a good starting point for column elution.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the selected mobile phase. If separation is difficult, a shallow gradient can be used (e.g., starting with 95:5 Hexane:EtOAc and slowly increasing the proportion of EtOAc).
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum. Confirm purity by HPLC and structure by NMR.
Section 4: Visualized Workflows & Troubleshooting
General Purification Workflow
This diagram outlines the logical flow for purifying a crude sample of this compound.
Caption: A typical workflow for the purification of this compound.
Troubleshooting Common Issues
This decision tree helps diagnose and solve specific purification problems.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. ijper.org [ijper.org]
- 5. This compound | 39835-11-5 [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. lcms.cz [lcms.cz]
Technical Support Center: Scale-Up Synthesis of 2-Hydroxy-5-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.
I. Troubleshooting Guide: Common Scale-Up Hurdles
This section addresses specific problems that can arise during the two main stages of the synthesis: the formylation of 4-methoxyphenol and the subsequent conversion to this compound.
Part A: Formylation of 4-Methoxyphenol to 2-Hydroxy-5-methoxybenzaldehyde
The initial formylation of 4-methoxyphenol is a critical step where yield and purity are determined. Several methods exist, each with its own set of challenges when scaling up.
Question 1: My Reimer-Tiemann reaction is giving very low yields and a significant amount of tar-like byproducts. What's going wrong?
Answer: The Reimer-Tiemann reaction, while a classic method, is notoriously sensitive and can be problematic on a larger scale.[1][2] The primary challenges are typically poor mixing, localized overheating, and side reactions.
Causality: The reaction involves a dichlorocarbene intermediate generated in a biphasic system (aqueous NaOH and chloroform). Inefficient stirring on a larger scale leads to poor interfacial contact, reducing the reaction rate. Localized overheating can cause the decomposition of the starting material and intermediates, leading to polymerization and tar formation. Runaway reactions are also a significant risk.[1]
Troubleshooting Steps:
-
Improve Agitation: Switch from a magnetic stirrer to a powerful overhead mechanical stirrer with a properly designed impeller (e.g., pitched blade turbine) to ensure efficient mixing of the aqueous and organic phases.
-
Controlled Reagent Addition: Add the chloroform dropwise at a controlled rate. This prevents a sudden exotherm. For larger scales, consider using a syringe pump for precise control.
-
Temperature Management: Use a jacketed reactor with a reliable chilling system to maintain a consistent internal temperature, typically between 50-60°C. Monitor the internal temperature closely with a calibrated probe.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions that can contribute to byproduct formation.
Question 2: I'm attempting an ortho-formylation using MgCl₂, triethylamine, and paraformaldehyde, but the reaction is sluggish and incomplete. How can I drive it to completion?
Answer: This method is generally higher-yielding and more regioselective for the ortho-position than the Reimer-Tiemann reaction.[3][4] Sluggishness often points to issues with reagent quality or reaction conditions.
Causality: Anhydrous magnesium chloride is crucial as it acts as a Lewis acid to coordinate with the phenol and paraformaldehyde. Any moisture will deactivate the MgCl₂. Triethylamine acts as a base, and its stoichiometry is critical. The removal of methanol, a byproduct of the reaction between triethylamine and paraformaldehyde, can also help drive the equilibrium forward.[4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly opened or properly dried anhydrous MgCl₂. Dry your solvent (e.g., acetonitrile or THF) using molecular sieves prior to use.[4]
-
Reagent Stoichiometry: Use a slight excess of MgCl₂ and triethylamine (e.g., 1.5 equivalents each relative to 4-methoxyphenol) and a larger excess of paraformaldehyde (e.g., 3-4 equivalents).[4]
-
Temperature and Reflux: The reaction typically requires heating to reflux.[4] Ensure your heating mantle and condenser are adequate for the scale to maintain a steady reflux.
-
Methanol Removal: As the reaction proceeds, methanol can be formed. On a larger scale, using a Dean-Stark trap or a short distillation column can help remove the methanol as it forms, pushing the reaction to completion.[4]
Part B: Conversion of 2-Hydroxy-5-methoxybenzaldehyde to this compound
This second stage involves the transformation of the aldehyde functional group into a nitrile. A common route is through an aldoxime intermediate followed by dehydration.
Question 3: The dehydration of my 2-hydroxy-5-methoxybenzaldoxime is incomplete, and I'm having trouble with the work-up. What are the best practices for this step at scale?
Answer: Incomplete dehydration and difficult work-ups are common when scaling up the conversion of the aldoxime to the nitrile. The choice of dehydrating agent and the reaction conditions are critical for success.
Causality: Dehydrating agents like acetic anhydride, thionyl chloride, or p-toluenesulfonic acid are often used.[5] At a larger scale, ensuring a homogenous reaction mixture and effective removal of byproducts is key. For example, when using acetic anhydride, the resulting acetic acid needs to be effectively neutralized and removed during work-up. With thionyl chloride, careful quenching of the excess reagent is necessary.
Troubleshooting Steps:
-
Choice of Dehydrating Agent: For a cleaner reaction on a larger scale, consider using a catalytic amount of a strong acid like p-toluenesulfonic acid in a solvent like toluene, with azeotropic removal of water using a Dean-Stark trap.[5] This drives the reaction to completion and simplifies the work-up.
-
Controlled Addition and Temperature: If using a reactive dehydrating agent like thionyl chloride, add it dropwise at a controlled temperature (e.g., 0-10°C) to prevent side reactions.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture.
-
Slowly and carefully quench the reaction mixture by pouring it into a large volume of ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to remove acidic impurities) and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Question 4: I'm concerned about the use of toxic cyanide reagents for direct conversion of the aldehyde. Are there safer, scalable alternatives?
Answer: Yes, concerns about the toxicity of reagents like sodium cyanide are valid, especially at a larger scale. A widely adopted and safer alternative is the two-step process via the aldoxime. However, if a one-pot synthesis is desired, there are methods that aim to minimize the handling of free cyanide.
Alternative Approach: One-Pot Aldehyde to Nitrile Conversion
A common and scalable method involves the reaction of the aldehyde with hydroxylamine hydrochloride to form the aldoxime in situ, followed by dehydration in the same pot.[7]
Protocol Example:
-
Dissolve 2-Hydroxy-5-methoxybenzaldehyde and hydroxylamine hydrochloride in a suitable solvent like DMF or formic acid.[7]
-
Add a dehydrating catalyst, such as anhydrous ferrous sulfate, and heat the mixture under reflux.[7]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
The work-up typically involves cooling the reaction mixture, pouring it into water, and extracting the product.
This one-pot method avoids the isolation of the aldoxime intermediate and can be more efficient at scale.
II. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are:
-
Runaway Reactions: The formylation step, particularly the Reimer-Tiemann reaction, can be highly exothermic.[1] Proper temperature control and monitoring are essential.
-
Toxic and Corrosive Reagents: Chloroform, thionyl chloride, and strong acids/bases are commonly used.[8][9] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyanide Toxicity: If using cyanide reagents for the nitrile formation, extreme caution is necessary.[10] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
Waste Disposal: The reaction generates hazardous waste that must be disposed of according to institutional and local regulations.
Q2: How can I best purify the final product, this compound, at a multi-gram scale?
A2: At a larger scale, column chromatography can be cumbersome. Recrystallization is often the preferred method for purification.
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent system. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble until turbidity is observed. Good solvent pairs include ethanol/water or toluene/heptane.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. Dry the purified product under vacuum.
Q3: What are the expected yields for each step of this synthesis?
A3: Yields can vary significantly based on the chosen method and scale.
-
Formylation of 4-methoxyphenol:
-
Conversion of Aldehyde to Nitrile:
It is crucial to optimize the reaction conditions at a small scale before proceeding to a larger-scale synthesis.
III. Visualizations and Data
Experimental Workflow: Synthesis of this compound
Caption: A two-step synthesis of this compound.
Troubleshooting Decision Tree: Low Yield in Formylation Step
Caption: Decision tree for troubleshooting low formylation yields.
Quantitative Data Summary
| Parameter | Reimer-Tiemann | MgCl₂/Et₃N/Paraformaldehyde | Aldoxime Dehydration |
| Typical Yield | 15-40% | 60-80% | 85-95% |
| Key Reagents | 4-Methoxyphenol, Chloroform, NaOH | 4-Methoxyphenol, Anhydrous MgCl₂, Et₃N, Paraformaldehyde | 2-Hydroxy-5-methoxybenzaldoxime, Acetic Anhydride or p-TsOH |
| Temperature | 50-70°C | Reflux (e.g., Acetonitrile ~82°C) | Varies (e.g., Reflux with p-TsOH) |
| Scale-up Concern | Exotherm, low yield | Anhydrous conditions | Corrosive reagents, work-up |
References
- 1. youtube.com [youtube.com]
- 2. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 6. This compound | 39835-11-5 [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing decomposition of 2-Hydroxy-5-methoxybenzonitrile during reactions
A Guide to Preventing Decomposition in Synthetic Applications
Welcome to the technical support center for 2-Hydroxy-5-methoxybenzonitrile. As a key intermediate in pharmaceutical and materials science, the successful application of this molecule depends on maintaining its structural integrity throughout multi-step syntheses. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and preventative strategies to address the common decomposition pathways encountered during its use. We will explore the chemical causality behind its instability and offer field-proven protocols to ensure the success of your experiments.
Section 1: Understanding the Inherent Instability of this compound
The structure of this compound contains three key functional groups, each with its own reactivity profile. The interplay between the phenolic hydroxyl, the nitrile, and the methoxy ether group dictates the molecule's stability under various reaction conditions. Understanding these vulnerabilities is the first step toward preventing unwanted side reactions.
The primary decomposition pathways are:
-
Phenol Oxidation: Phenols are highly susceptible to oxidation, often accelerated by air, base, or transition metals.[1] The electron-donating nature of the hydroxyl and methoxy groups makes the aromatic ring particularly electron-rich and prone to oxidation, which can lead to the formation of colored quinone-type byproducts.[2][3]
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide intermediate.[4] This process can be catalyzed by both strong acids and strong bases, particularly at elevated temperatures.[5][6] The reaction proceeds first through an amide, which can sometimes be isolated under mild basic conditions, but vigorous conditions will typically lead to the full conversion to a carboxylic acid.[7][8]
-
O-Dealkylation: The methyl group of the methoxy ether can be cleaved under harsh acidic conditions, most notably with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr, to yield the corresponding catechol (1,2-dihydroxybenzene) derivative.[9]
Caption: Key reactive sites on this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My reaction mixture is turning dark brown or black, and TLC/LC-MS analysis shows a complex mixture of byproducts. What is the likely cause?
A: This is a classic sign of phenol oxidation . The electron-rich aromatic ring is readily oxidized, especially under basic conditions or when exposed to air for prolonged periods, forming highly colored quinone-like species.[3][10]
Probable Causes & Solutions:
| Probable Cause | Troubleshooting Step | Scientific Rationale |
| Oxygen Exposure | Degas all solvents and rigorously maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup. | Oxygen is a common oxidizing agent for sensitive phenols. Removing it from the reaction environment prevents this degradation pathway.[1] |
| Basic Conditions | If base is required, use the mildest base possible for the shortest time. Consider using non-metallic bases like DBU or DIPEA over hydroxides if compatible. | Phenoxides (formed under basic conditions) are even more electron-rich and oxidize more rapidly than the neutral phenol. |
| Trace Metal Contamination | Use high-purity reagents and solvents. If contamination is suspected, consider adding a chelating agent like EDTA. | Transition metal ions can catalytically accelerate the oxidation of phenols. |
| Elevated Temperature | Run the reaction at the lowest effective temperature. | Oxidation rates, like most reactions, increase with temperature. |
Q: My primary product is more polar than expected, and mass spectrometry suggests the addition of a water molecule and loss of nitrogen. What side reaction is occurring?
A: You are likely observing nitrile hydrolysis . The nitrile group is being converted into a carboxylic acid (-COOH), or potentially an amide (-CONH₂) as an intermediate. This is a common outcome in the presence of strong aqueous acid or base, especially when heated.[4][5]
Probable Causes & Solutions:
| Condition | Reagents & Conditions | Resulting Functional Group | Prevention Strategy |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) in H₂O, often with reflux.[5] | Carboxylic Acid (-COOH) | Use anhydrous conditions if possible. If acid is necessary, opt for milder, non-aqueous sources or limit reaction time and temperature. |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) in H₂O/EtOH, often with reflux.[6] | Carboxylate Salt (-COO⁻), then acid | Use non-nucleophilic bases or strictly control stoichiometry and temperature. Under milder basic conditions, the reaction can sometimes be stopped at the amide stage.[6] |
Q: I'm using a strong Lewis acid like BBr₃ for another transformation, but my final product shows two hydroxyl groups instead of one. What happened to my methoxy group?
A: You have inadvertently caused O-dealkylation of the methoxy ether. Aryl methyl ethers are notoriously susceptible to cleavage by strong Lewis acids, with BBr₃ being a classic reagent for this specific transformation.[9] This reaction is also possible with strong protic acids like HBr at high temperatures.
Probable Causes & Solutions:
| Probable Cause | Troubleshooting Step | Scientific Rationale |
| Use of Strong Lewis Acids | Avoid reagents like BBr₃, AlCl₃, or HBr if the methoxy group needs to be preserved. | These reagents coordinate to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by the bromide or other nucleophiles to cleave the methyl group. |
| High Temperature with Protic Acid | If a protic acid is required, maintain the lowest possible temperature. | The energy barrier for protonation and subsequent cleavage of the ether is high, but can be overcome with sufficient thermal energy. |
| Alternative Reagents | If a Lewis acid is essential, screen for milder options that may be less reactive towards the ether linkage. | The reactivity of Lewis acids varies greatly. A careful selection may allow for the desired reaction without causing dealkylation. |
Section 3: Proactive Prevention: The Protecting Group Strategy
For multi-step syntheses involving harsh reagents, the most robust method for preventing decomposition is to temporarily mask the reactive phenolic hydroxyl group with a protecting group .[11] This strategy involves a three-step workflow: protection of the sensitive group, performing the desired chemical transformation, and then removal (deprotection) of the masking group to restore the original functionality.[12]
Caption: A typical protecting group workflow in organic synthesis.
Comparison of Common Phenol Protecting Groups
The choice of protecting group is critical and depends on its stability towards the planned reaction conditions and the mildness of its removal.[9][13]
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Profile | Notes |
| Benzyl (Bn) Ether | Benzyl bromide (BnBr), K₂CO₃ or NaH | H₂, Pd/C (Hydrogenolysis) | Stable to most acids, bases, and many redox reagents. | A very common and robust choice. Deprotection is clean but incompatible with reducible groups (e.g., alkynes, nitro groups).[14] |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Stable to base and non-acidic conditions. Cleaved by fluoride ions and strong acid. | Useful for reactions under basic or organometallic conditions. |
| Acetyl (Ac) Ester | Acetic anhydride, Pyridine | Mild base (e.g., K₂CO₃, MeOH) or mild acid. | Stable to mildly acidic and oxidative conditions. Cleaved by nucleophiles and base. | Easy to install and remove but less robust than ether protecting groups.[11] |
| Methoxymethyl (MOM) Ether | MOM-Cl, DIPEA | Acidic conditions (e.g., HCl in THF/H₂O) | Stable to bases, nucleophiles, and reducing agents. | An acetal-type protecting group that is stable to many conditions but sensitive to acid.[11] |
Experimental Protocol: Benzylation of this compound
This protocol describes the formation of the benzyl ether, a robust protecting group for the phenolic hydroxyl.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq). Dissolve it in a suitable anhydrous solvent, such as acetone or DMF.
-
Add Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) to the solution.
-
Add Alkylating Agent: Add benzyl bromide (BnBr, 1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and allow it to stir for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-(benzyloxy)-5-methoxybenzonitrile.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong bases and oxidizing agents.[15][16]
Q2: Can I perform a reaction that requires a strong base, like an organolithium reagent? A2: It is highly inadvisable to use strong, nucleophilic bases like organolithiums without first protecting the acidic phenolic proton. The base will deprotonate the phenol, which could interfere with the desired reaction or lead to decomposition. A protecting group strategy, such as converting the phenol to a silyl ether, is recommended.
Q3: Which analytical techniques are best for detecting the common decomposition byproducts? A3: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is excellent for real-time reaction monitoring to see the appearance of new, often more polar spots (hydrolysis products) or colored streaks (oxidation). Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the exact mass of byproducts, confirming hydrolysis (M+18), dealkylation (M-14), or other transformations. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm structural changes, such as the disappearance of the phenolic -OH peak or the appearance of a carboxylic acid proton.
References
- 1. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 2. Video: Oxidation of Phenols to Quinones [jove.com]
- 3. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Solvent Selection for 2-Hydroxy-5-methoxybenzonitrile Synthesis
Welcome to the technical support guide for the synthesis of 2-Hydroxy-5-methoxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the critical choices in solvent and reaction conditions that dictate the success of this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: Why Solvent Choice is Critical
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically proceeding via the formylation of 4-methoxyphenol followed by conversion of the resulting aldehyde to a nitrile, is highly sensitive to reaction conditions. The choice of solvent is not merely a medium for the reaction but a critical parameter that influences reactant solubility, reaction kinetics, pathway selectivity, and ultimately, the yield and purity of the final product. This guide provides a structured, question-and-answer-based approach to address common challenges and highlight best practices.
Part 1: Synthesis of the Aldehyde Precursor (2-Hydroxy-5-methoxybenzaldehyde)
The most prevalent route to the target nitrile begins with the synthesis of its aldehyde precursor. Understanding the nuances of this initial step is crucial for ensuring a high-quality starting material for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing 2-hydroxy-5-methoxybenzaldehyde, and which solvents are typically employed?
The most historically significant and widely cited method is the Reimer-Tiemann reaction , which accomplishes the ortho-formylation of phenols.[1][2] This reaction involves treating a phenol (in this case, 4-methoxyphenol) with chloroform in the presence of a strong base.[1]
The reaction mechanism's key reactive species is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and a strong base like sodium hydroxide.[1] The electron-rich phenoxide ion then attacks the electron-deficient dichlorocarbene, leading to the formation of the aldehyde after hydrolysis.[1]
Due to the poor solubility of hydroxides in chloroform, the Reimer-Tiemann reaction is typically performed in a biphasic solvent system .[1] This system consists of an aqueous solution of the base (e.g., NaOH) and an organic phase of chloroform, which also serves as the carbene precursor. To enhance the interaction between the two phases, rapid stirring, an emulsifying agent, or a phase-transfer catalyst (PTC) may be utilized.[1][3]
Q2: My Reimer-Tiemann reaction is producing low yields and significant tar-like byproducts. What are the common causes and solutions?
This is a very common issue. The Reimer-Tiemann reaction is notoriously challenging and can produce significant amounts of dark, tarry substances, complicating purification.[4]
Causality & Troubleshooting:
-
Temperature Control: The reaction is often exothermic once initiated.[1] Maintaining a consistent temperature, typically around 60-70°C, is vital. Runaway temperatures can lead to polymerization and decomposition of both starting materials and products.
-
Base Concentration: An excessively high concentration of hydroxide can promote side reactions. A common procedure involves dissolving 4-methoxyphenol in a hot solution of ~8 molar equivalents of NaOH in water.[5]
-
Rate of Chloroform Addition: Slow, dropwise addition of chloroform over several hours is critical to control the reaction rate and temperature, minimizing byproduct formation.[5]
-
Atmospheric Oxidation: The alkaline phenolate intermediates can be susceptible to oxidation.[5] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes improve yields, though this is not always cited as a primary solution.
Alternative, Higher-Yielding Methods:
For cleaner reactions and higher yields, consider alternative formylation methods where solvent choice is also key:
-
Magnesium-Mediated Formylation (Duff Reaction variant): This method uses paraformaldehyde as the formylating agent with anhydrous magnesium chloride and a base like triethylamine.[6] Acetonitrile is a preferred solvent for this reaction, offering good solubility for the reactants and facilitating a cleaner reaction profile.[6][7]
-
Formylation with Paraformaldehyde/Mg(OMe)₂: This is another clean method where methanol is used initially to generate magnesium methoxide, which then mediates the formylation in a higher-boiling solvent.[8]
Part 2: Conversion of Aldehyde to this compound
This transformation is the final and most critical stage. It is almost universally achieved in two sequential steps within a single pot: 1) Oximation of the aldehyde to form an aldoxime intermediate, and 2) Dehydration of the aldoxime to the final nitrile product.[9]
Synthetic Workflow: Aldehyde to Nitrile
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 4. Sciencemadness Discussion Board - Formylation of para-methoxyphenol: failure due to diformylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Various Aromatic Formylations [designer-drug.com]
- 6. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Directing Groups in C-H Functionalization: A Guide for Researchers
In the landscape of modern synthetic organic chemistry, the strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount tool for molecular construction. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which often necessitate pre-functionalized starting materials. Central to the success of C-H functionalization is the concept of directing groups (DGs), which orchestrate the regioselectivity of these transformations by positioning a metal catalyst in close proximity to a specific C-H bond. This guide provides an in-depth comparative study of 2-Hydroxy-5-methoxybenzonitrile and two other widely employed directing groups: 8-aminoquinoline and picolinamide. We will delve into their respective mechanisms, scopes of application, and the protocols for their installation and removal, supported by experimental data to inform the choices of researchers, scientists, and drug development professionals.
The Role of Directing Groups in C-H Activation
Directing groups are functional moieties within a molecule that can coordinate to a transition metal catalyst. This coordination event tethers the catalyst to the substrate, facilitating the cleavage of a specific C-H bond, typically in the ortho position, through the formation of a metallacyclic intermediate. The choice of directing group is critical as it influences the efficiency, regioselectivity, and substrate scope of the C-H functionalization reaction. An ideal directing group should be easy to install and remove, robust under the reaction conditions, and capable of promoting catalysis with high turnover numbers.
This compound: A Representative of the 2-Cyanophenol Class
The 2-cyanophenol moiety, exemplified by this compound, represents a class of directing groups with unique characteristics. While many directing groups are known to favor ortho-functionalization, nitrile-based directing groups, particularly when incorporated into a larger template, have demonstrated a remarkable ability to direct C-H activation to the meta-position of an aromatic ring. This distinct regioselectivity is a significant advantage, as direct meta-functionalization is often challenging to achieve through other synthetic methods.
The meta-directing ability of nitrile-based templates is attributed to the formation of a large macrocyclic pre-transition state that positions the catalyst over the meta-C-H bond. The linear geometry of the nitrile group is crucial for spanning the distance required to achieve this regioselectivity. Computational studies have suggested that the reaction proceeds through a concerted metalation-deprotonation (CMD) pathway, which is often the rate- and regioselectivity-determining step.
Diagram 1: Proposed Mechanism for Nitrile-Directed meta-C-H Olefination
Caption: A simplified workflow of nitrile-directed meta-C-H olefination.
This compound can be synthesized from 2-hydroxy-5-methoxybenzaldehyde. A general procedure involves the reaction of the aldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile.
Step 1: Oxime Formation
-
Dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to obtain 2-hydroxy-5-methoxybenzaldehyde oxime.
Step 2: Dehydration to Nitrile
-
To a solution of the oxime in a suitable solvent (e.g., acetic anhydride or toluene), add a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a phosphonium reagent).
-
Heat the reaction mixture under reflux for 2-6 hours.
-
After cooling, pour the mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.
8-Aminoquinoline and Picolinamide: The Gold Standard for ortho-Direction
In contrast to the meta-directing tendency of nitrile-based templates, 8-aminoquinoline and picolinamide are powerful and widely used directing groups for ortho-C-H functionalization. They form stable five- or six-membered metallacyclic intermediates, which strongly favors the activation of the proximal C-H bond.
| Feature | 8-Aminoquinoline | Picolinamide |
| Coordination Mode | Bidentate N,N-coordination | Bidentate N,N-coordination |
| Typical Reactions | Arylation, alkylation, amination, etc. | Arylation, alkylation, carbonylation, etc. |
| Advantages | High directing ability, broad substrate scope. | High directing ability, can be used as a traceless DG in some reactions. |
| Limitations | Robust amide bond can be difficult to cleave. | Can be sensitive to steric hindrance. |
| Removal Conditions | Harsh acidic or basic hydrolysis, oxidative cleavage, or reductive cleavage. | Reductive cleavage (e.g., Zn/HCl), basic hydrolysis. |
Diagram 2: General Mechanism for ortho-C-H Functionalization with Bidentate Directing Groups
Caption: A generalized catalytic cycle for ortho-C-H functionalization directed by bidentate ligands like 8-aminoquinoline or picolinamide.
The following is a general procedure for the palladium-catalyzed ortho-arylation of a carboxylic acid derivative using 8-aminoquinoline as the directing group.
-
To an oven-dried Schlenk tube, add the 8-aminoquinoline amide substrate (1 equivalent), Pd(OAc)₂ (5-10 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide coupling partner (1.1-1.5 equivalents) and a dry, degassed solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the ortho-arylated product.
The ease of removal of the directing group is a crucial consideration for the overall synthetic utility.
-
2-Cyanophenol Derivatives: The phenolic hydroxyl group can be cleaved under standard ether cleavage conditions (e.g., BBr₃). The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to an amine.
-
8-Aminoquinoline: The robust amide bond often requires harsh conditions for cleavage, such as concentrated acids (e.g., HCl, H₂SO₄) at elevated temperatures. Milder methods, such as oxidative cleavage with ozone followed by reduction, have been developed to address this challenge.[1][2][3]
-
Picolinamide: The picolinamide group can often be removed under milder reductive conditions, such as with zinc in hydrochloric acid.[4][5] Basic hydrolysis is also a viable option for some substrates. In certain cobalt-catalyzed reactions, picolinamide can act as a traceless directing group, being eliminated in situ.[4]
Diagram 3: Workflow for Directing Group Removal
References
- 1. benchchem.com [benchchem.com]
- 2. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
A Comparative Guide to the Structural Validation of 2-Hydroxy-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. For a compound such as 2-hydroxy-5-methoxybenzonitrile, a versatile building block in the synthesis of novel therapeutics and fine chemicals, an accurate structural assignment is the bedrock upon which all subsequent research is built. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques. While a definitive crystal structure for this compound is not publicly available, we will utilize data from a closely related derivative to illustrate the principles and data output of X-ray crystallography. This will be juxtaposed with a detailed analysis of what can be gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule in the solid state. The resulting electron density map provides definitive proof of connectivity, stereochemistry, and intermolecular interactions. The process, while powerful, is contingent on the ability to grow a high-quality single crystal.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring patience and precision.
1. Synthesis of this compound
A common route to this compound involves a two-step synthesis starting from 4-methoxyphenol.
-
Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde. The precursor aldehyde can be synthesized from 4-methoxyphenol via the Reimer-Tiemann reaction with a reported yield of 79%[1].
-
Step 2: Conversion to the Nitrile. The aldehyde is then converted to the nitrile. A general and efficient one-pot method involves refluxing the aldehyde with hydroxylamine hydrochloride in the presence of a catalyst like anhydrous ferrous sulfate in a suitable solvent such as DMF[2]. The reaction mixture is then worked up and the product purified, typically by chromatography[2].
2. Crystal Growth: The Art of Patience
Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a crystal of sufficient size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning)[3].
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is often a good starting point[4].
-
Slow Evaporation: A straightforward method involves dissolving the purified this compound in a suitable solvent in a clean vessel, covering it loosely, and allowing the solvent to evaporate slowly and undisturbed[4].
-
Vapor Diffusion: In this technique, a solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.
3. Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. The intensities and positions of these reflections are then used to calculate an electron density map, from which the atomic positions are determined and refined.
Case Study: Crystallographic Data of a Close Derivative
| Parameter | (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile |
| Chemical Formula | C₁₅H₁₂N₂O₂ |
| Formula Weight | 252.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.3173 (11) |
| b (Å) | 13.0633 (9) |
| c (Å) | 14.5450 (11) |
| β (°) | 110.264 (6) |
| Volume (ų) | 2552.0 (3) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.043 |
Data sourced from Acta Crystallographica Section E: Crystallographic Communications.
This data reveals a planar benzene ring with typical aromatic C-C bond lengths. The intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen is a key feature, which would likely be present between the hydroxyl and nitrile groups in this compound, influencing its conformation.
Complementary Spectroscopic Techniques
While X-ray crystallography provides a static snapshot of a molecule, spectroscopic methods like NMR and Mass Spectrometry offer valuable information about the molecule's structure and connectivity in solution and its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of protons. For this compound, we would expect to see distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The splitting patterns of the aromatic protons would confirm their relative positions on the benzene ring.
-
¹³C NMR Spectroscopy: This technique reveals the number of unique carbon atoms in the molecule and their chemical environment. We would expect to see signals for the nitrile carbon, the aromatic carbons (some of which would be quaternary), and the methoxy carbon.
Predicted NMR Data for this compound:
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.9 - 7.2 | m | 3H |
| Methoxy (-OCH₃) | ~3.8 | s | 3H |
| Hydroxyl (-OH) | Variable | br s | 1H |
| ¹³C NMR (Predicted) | δ (ppm) |
| Aromatic C-O | 150 - 160 |
| Aromatic C-OH | 145 - 155 |
| Aromatic C-H | 110 - 125 |
| Aromatic C-CN | 100 - 110 |
| Nitrile (-CN) | 115 - 120 |
| Methoxy (-OCH₃) | ~55 |
Note: These are predicted chemical shift ranges based on data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₈H₇NO₂), the expected exact mass would be approximately 149.0477 g/mol [5]. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.
Comparative Analysis of Techniques
| Technique | Strengths | Weaknesses |
| X-ray Crystallography | - Provides unambiguous 3D structure.[3] - Reveals intermolecular interactions. - Gold standard for structural validation. | - Requires a high-quality single crystal, which can be difficult to obtain.[3] - Provides a static picture in the solid state, which may not represent the solution-state conformation. |
| NMR Spectroscopy | - Provides detailed information about the carbon-hydrogen framework in solution. - Can be used to study dynamic processes. - Does not require crystallization. | - Does not directly provide 3D coordinates. - Can be difficult to interpret for complex molecules with overlapping signals. |
| Mass Spectrometry | - Determines molecular weight and elemental composition with high accuracy. - Can provide structural information through fragmentation patterns. | - Does not provide information about stereochemistry or the 3D arrangement of atoms. - Isomeric compounds can be difficult to distinguish. |
Conclusion
The structural validation of a molecule like this compound is best achieved through a combination of techniques. While single-crystal X-ray crystallography remains the ultimate arbiter of three-dimensional structure, its reliance on high-quality crystals makes it not always feasible. In such cases, a combination of ¹H and ¹³C NMR spectroscopy provides a detailed picture of the molecular framework in solution, while high-resolution mass spectrometry confirms the elemental composition. By judiciously applying these complementary techniques, researchers can have high confidence in the structure of their synthesized molecules, paving the way for further discoveries in drug development and materials science.
References
- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Hydroxy-5-methoxybenzonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic route is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and safety. This guide provides an in-depth, comparative analysis of the primary synthetic pathways to 2-Hydroxy-5-methoxybenzonitrile, a valuable building block in medicinal chemistry. The methodologies are presented with detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to empower researchers in making informed decisions.
Introduction to this compound
This compound is a substituted aromatic compound featuring hydroxyl, methoxy, and nitrile functional groups. This unique combination of functionalities makes it a strategic precursor for the synthesis of more complex molecules with potential biological activities. The nitrile group, in particular, is a versatile functional handle that can be readily transformed into amines, amides, carboxylic acids, or tetrazoles, opening avenues for diverse molecular architectures in drug discovery programs.
This guide will dissect two principal synthetic strategies for obtaining this key intermediate: a two-step approach commencing with the formylation of 4-methoxyphenol, and a classical Sandmeyer reaction starting from the corresponding aromatic amine.
Route 1: Two-Step Synthesis via Formylation of 4-Methoxyphenol
This synthetic approach involves the introduction of a formyl group onto the 4-methoxyphenol backbone, followed by the conversion of the resulting aldehyde to the target nitrile. Two prominent methods for the initial formylation step are the Reimer-Tiemann reaction and the more regioselective magnesium-mediated ortho-formylation.
Step 1A: Formylation via the Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. In the context of synthesizing 2-Hydroxy-5-methoxybenzaldehyde, the reaction of 4-methoxyphenol with chloroform in a basic medium has been reported to yield the desired product.
Mechanistic Rationale: The reaction proceeds through an electrophilic aromatic substitution mechanism. A strong base deprotonates chloroform to generate the highly reactive dichlorocarbene (:CCl₂) electrophile.[1][2] Concurrently, the phenol is converted to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group and potential coordination with the cation of the base. Subsequent hydrolysis of the dichloromethyl group furnishes the aldehyde.[3]
Experimental Protocol: Reimer-Tiemann Formylation of 4-Methoxyphenol
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-methoxyphenol (1 mole equivalent) in an aqueous solution of sodium hydroxide (8 mole equivalents).[4]
-
Heat the mixture to approximately 60-70°C with vigorous stirring.[5]
-
Slowly add chloroform (1.5-2 mole equivalents) dropwise to the reaction mixture. The reaction is exothermic and may require external cooling to maintain the desired temperature.[6]
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for 2-3 hours.[5]
-
Cool the reaction mixture and acidify with dilute hydrochloric acid or sulfuric acid to a pH of approximately 5-6.
-
The product, 2-hydroxy-5-methoxybenzaldehyde, can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purify the crude product by vacuum distillation or column chromatography. A yield of up to 79% has been reported for this specific transformation.
Step 1B: Magnesium-Mediated Ortho-Formylation
An alternative to the Reimer-Tiemann reaction that offers superior regioselectivity is the ortho-formylation of phenols using paraformaldehyde in the presence of magnesium chloride and a tertiary amine base, such as triethylamine.[7][8] This method consistently favors the formation of the ortho-formylated product.[9]
Mechanistic Rationale: The reaction is believed to proceed via the formation of a magnesium phenoxide complex. The magnesium ion acts as a Lewis acid, coordinating to both the phenoxide and formaldehyde, thereby facilitating a directed ortho-substitution.[10] This chelation control is the basis for the high regioselectivity observed.
Experimental Protocol: Ortho-Formylation of 4-Methoxyphenol with MgCl₂ and Paraformaldehyde
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (1.5 mole equivalents) and paraformaldehyde (2.5-3 mole equivalents).[11]
-
Add a dry, aprotic solvent such as acetonitrile or tetrahydrofuran.[7]
-
With stirring, add dry triethylamine (3.75 mole equivalents) to the suspension.[7]
-
Add 4-methoxyphenol (1 mole equivalent) to the mixture and heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature and quench by adding 5% aqueous hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-hydroxy-5-methoxybenzaldehyde by flash chromatography on silica gel.[7]
Step 2: Conversion of 2-Hydroxy-5-methoxybenzaldehyde to the Nitrile
The intermediate aldehyde can be converted to the target nitrile through several established methods. A one-pot reaction using hydroxylamine hydrochloride in the presence of a catalyst is an efficient option.
Mechanistic Rationale: The aldehyde first reacts with hydroxylamine to form an oxime intermediate. Subsequent dehydration of the oxime, often facilitated by a catalyst and heat, yields the nitrile.[12]
Experimental Protocol: Cyanation of 2-Hydroxy-5-methoxybenzaldehyde
-
In a round-bottom flask, combine 2-hydroxy-5-methoxybenzaldehyde (1 mole equivalent), hydroxylamine hydrochloride (1.1-1.5 mole equivalents), and a catalyst such as anhydrous ferrous sulfate (catalytic amount) in a solvent like dimethylformamide (DMF).[12]
-
Reflux the reaction mixture for 3-6 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography. This method generally provides high yields, often in the range of 85-95% for various substituted benzaldehydes.[12]
Route 2: Sandmeyer Reaction
The Sandmeyer reaction provides a direct route to aryl nitriles from the corresponding primary aromatic amines via a diazonium salt intermediate.[13] For the synthesis of this compound, the starting material would be 2-amino-4-methoxyphenol.
Step 1: Synthesis of 2-Amino-4-methoxyphenol
The required aminophenol precursor can be synthesized by the reduction of the corresponding nitro compound, 4-methoxy-2-nitrophenol.
Experimental Protocol: Synthesis of 2-Amino-4-methoxyphenol
-
Suspend 4-methoxy-2-nitrophenol (1 mole equivalent) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 5% palladium on carbon.
-
Hydrogenate the mixture at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent like isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol. A yield of 93% has been reported for this procedure.[14]
Step 2: Sandmeyer Cyanation
The Sandmeyer reaction itself involves two key stages: diazotization of the primary amine followed by reaction with a cyanide source, typically copper(I) cyanide.[15]
Mechanistic Rationale: The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[16] The subsequent cyanation step is a radical-nucleophilic aromatic substitution (SRNAr). A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and dinitrogen gas. This aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.[13][17]
Experimental Protocol: Sandmeyer Cyanation of 2-Amino-4-methoxyphenol
-
Diazotization: Dissolve 2-amino-4-methoxyphenol (1 mole equivalent) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water, and cool the mixture to 0-5°C in an ice bath. While maintaining this temperature, add a solution of sodium nitrite (1-1.1 mole equivalents) in water dropwise with vigorous stirring. Continue stirring for an additional 15-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.1-1.2 mole equivalents) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) should be observed. The reaction temperature should be carefully controlled.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the evolution of nitrogen ceases.
-
Isolate the product by extraction with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization. Yields for Sandmeyer cyanations can vary, but good to excellent yields have been reported for similar substrates.[11]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Formylation/Cyanation | Route 2: Sandmeyer Reaction |
| Overall Yield | Potentially high (e.g., ~60-75% over two steps) | Moderate to high (dependent on both reduction and Sandmeyer steps) |
| Reagents & Safety | Reimer-Tiemann: Uses chloroform (toxic and carcinogenic) and strong bases.[6] MgCl₂ Method: Uses less hazardous reagents. Cyanation step requires a cyanide source or precursor. | Requires a nitro precursor, hydrogenation (potential fire hazard), and handling of unstable diazonium salts (potentially explosive if allowed to dry). Uses highly toxic copper cyanide.[4][18][19] |
| Regioselectivity | Reimer-Tiemann: Primarily ortho, but para-isomer formation is a common side reaction. MgCl₂ Method: Highly ortho-selective.[1][8] | Highly regioselective as the position of the nitrile is determined by the starting amine. |
| Scalability | The Reimer-Tiemann reaction can be challenging to scale due to its exothermic nature.[6] The MgCl₂ method is more amenable to scale-up. | Diazotization requires careful temperature control, which can be challenging on a large scale. The use of highly toxic reagents also presents scalability challenges. |
| Green Chemistry | The use of chloroform in the Reimer-Tiemann reaction is a significant drawback. The MgCl₂ method is a greener alternative for the formylation step.[3] | The use of heavy metals (palladium, copper) and highly toxic cyanide salts is a concern. The generation of significant aqueous waste is also a factor. |
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with a distinct profile of advantages and challenges.
-
Route 1 (Formylation/Cyanation) is a strong contender, particularly when employing the magnesium-mediated ortho-formylation . This approach offers high regioselectivity, avoids the use of highly toxic chloroform, and generally proceeds with good yields. It is likely the more favorable route for both laboratory-scale synthesis and potential scale-up, provided an efficient and safe cyanation step is implemented.
-
Route 2 (Sandmeyer Reaction) is a classic and powerful method in aromatic chemistry. Its primary advantage is the unambiguous placement of the nitrile group. However, this route involves the handling of potentially explosive diazonium intermediates and highly toxic cyanide reagents, necessitating stringent safety protocols. The multi-step nature, starting from a nitrophenol, may also impact the overall efficiency.
For researchers prioritizing safety, regioselectivity, and a more environmentally benign process, the combination of magnesium-mediated ortho-formylation followed by a modern cyanation protocol is the recommended approach. The Sandmeyer route remains a valuable alternative, especially when the required aminophenol precursor is readily available or when other functionalities in the molecule are incompatible with the formylation conditions. The ultimate choice will depend on the specific constraints and priorities of the research or development program, including available equipment, expertise in handling hazardous materials, and cost considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Copper cyanide | CCuN | CID 11009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs [vedantu.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. iris.unito.it [iris.unito.it]
- 12. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. Sandmeyer Reaction [organic-chemistry.org]
- 16. Diazotisation [organic-chemistry.org]
- 17. Pd-Catalyzed one-pot dehydroxylative coupling of phenols with K4[Fe(CN)6] mediated by SO2F2: a practical method for the direct conversion of phenols to aryl nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 19. Cyanide Salts | Environmental Health and Safety | University of Houston [uh.edu]
A Comparative Guide to the Biological Activity of 2-Hydroxy-5-methoxybenzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 2-Hydroxybenzonitrile Scaffold
The 2-hydroxybenzonitrile moiety represents a privileged scaffold in medicinal chemistry, forming the structural core of a diverse range of biologically active compounds. The interplay of the hydroxyl, cyano, and methoxy functional groups in 2-Hydroxy-5-methoxybenzonitrile creates a unique electronic and steric environment, rendering it an attractive starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs of this compound, with a focus on their antimicrobial, antifungal, and anticancer properties. By synthesizing data from various studies on structurally related compounds, we aim to elucidate key structure-activity relationships (SAR) to inform the rational design of more potent and selective drug candidates.
Antimicrobial Activity: Targeting Bacterial Pathogens
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzonitrile derivatives have emerged as a promising class of compounds with potent antibacterial activity. The following table summarizes the in vitro antimicrobial efficacy of several compounds structurally related to this compound, highlighting the impact of various substitutions on their minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antimicrobial Activity of 2-Hydroxybenzonitrile Analogs and Related Structures
| Compound/Analog | Structure | Test Organism | MIC (µg/mL) | Reference |
| 2-hydroxy-5-(3'-nitrophenylazo) benzylidine aniline | Azo-substituted benzaldehyde derivative | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | ||
| Pseudomonas aeruginosa | - | [1] | ||
| 2-hydroxy-5-(4'-nitrophenylazo) benzylidine p-chloroaniline | Azo-substituted benzaldehyde derivative with chloro-aniline | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | ||
| Pseudomonas aeruginosa | - | [1] | ||
| N-(4-methoxybenzyl)undec-10-enamide | Fatty acid amide of 4-methoxybenzylamine | Escherichia coli | 55 | [2] |
| Agrobacterium tumefaciens | 55 | [2] | ||
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Hydroxylated fatty acid amide of 4-methoxybenzylamine | Escherichia coli | 45 | [2] |
| Agrobacterium tumefaciens | 45 | [2] |
Expert Insights on Structure-Activity Relationship (SAR):
The data, while from varied structural classes, suggests that modifications to the core phenolic structure significantly influence antimicrobial potency. The introduction of a nitro-substituted phenylazo group at the 5-position of a 2-hydroxybenzaldehyde scaffold, a close relative of our lead compound, has been explored for antimicrobial activity[1]. Furthermore, the nature of the substituent on the aniline ring in these benzylidine anilines also modulates their activity spectrum[1]. In a different chemical space, amides derived from 4-methoxybenzylamine demonstrate that the lipophilicity and presence of additional functional groups, such as a hydroxyl group on the fatty acid chain, can enhance antibacterial efficacy[2].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a representative protocol for determining the MIC of a test compound using the broth microdilution method, adapted from established guidelines.[3][4][5]
Materials:
-
Test compound (e.g., a this compound analog)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.[4]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the compound dilutions, resulting in a final inoculum of 5 x 10⁵ CFU/mL.[4]
-
Include a positive control (inoculum without compound) and a negative control (MHB without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
-
Antifungal Activity: Combating Fungal Pathogens
Fungal infections pose a significant threat, particularly to immunocompromised individuals. The development of new antifungal agents with novel mechanisms of action is urgently needed. Derivatives of hydroxylated aromatic compounds have shown promise in this area.
Table 2: Comparative Antifungal Activity of Structurally Related Analogs
| Compound/Analog | Structure | Test Organism | MIC (µg/mL) | Reference |
| 2-octanoylbenzohydroquinone | Acylated benzohydroquinone | Candida krusei | 2 | [6] |
| Rhizopus oryzae | 4 | [6] | ||
| 2-methoxy-1,4-naphthoquinone | Methoxy-substituted naphthoquinone | Cryptococcus neoformans | 3.12 - 12.5 | [7] |
| N-(4-methoxybenzyl)undec-10-enamide | Fatty acid amide of 4-methoxybenzylamine | Alternaria sp. | 70 | [2] |
| Rhizopus sp. | 70 | [2] | ||
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Hydroxylated fatty acid amide of 4-methoxybenzylamine | Alternaria sp. | 70 | [2] |
| Rhizopus sp. | 70 | [2] |
Expert Insights on Structure-Activity Relationship (SAR):
The antifungal activity of these related compounds appears to be influenced by several structural features. For instance, in acylated benzohydroquinones, the length of the acyl chain can impact potency, with 2-octanoylbenzohydroquinone showing significant activity against Candida and filamentous fungi.[6] The methoxy group in 2-methoxy-1,4-naphthoquinone also contributes to its antifungal properties against Cryptococcus neoformans.[7] This suggests that the methoxy group present in this compound is a key feature for potential antifungal activity.
Proposed Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
While the precise mechanism of action for this compound analogs is not yet fully elucidated, a plausible hypothesis for their antibacterial activity involves the inhibition of key enzymes in the bacterial cell wall biosynthesis pathway. The structural similarities of these phenolic compounds to the natural substrates of enzymes involved in peptidoglycan synthesis could lead to competitive inhibition.
Caption: Proposed mechanism of antibacterial action via inhibition of peptidoglycan synthesis.
Anticancer Activity: Targeting Malignant Cells
The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Various substituted benzonitriles and related phenolic compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.
Table 3: Comparative Anticancer Activity of Structurally Related Analogs
| Compound/Analog | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3′,4′,5′-trimethoxybenzoyl)-6-methoxy-benzo[b]furan | Methoxy-substituted benzofuran | - | - | [8] |
| Pyrimido[4,5-c]quinolin-1(2H)-one derivative (Compound 13) | Methoxy-substituted quinolinone | - | - | [9] |
| Pyrimido[4,5-c]quinolin-1(2H)-one derivative (Compound 22) | Methoxy-substituted quinolinone | - | - | [9] |
| 2-hydroxyanthraquinone substituted cyclotriphosphazene (Compound 7) | Hydroxyanthraquinone derivative | MCF-7 (Breast) | 2.5 | [10] |
| 2-hydroxyanthraquinone substituted cyclotriphosphazene (Compound 8) | Hydroxyanthraquinone derivative | DLD-1 (Colon) | 5 | [10] |
Expert Insights on Structure-Activity Relationship (SAR):
The anticancer activity of these compounds is highly dependent on their substitution patterns. For instance, the position of methoxy groups on the benzoyl-benzo[b]furan scaffold is crucial for tubulin polymerization inhibition.[8] Similarly, for pyrimido[4,5-c]quinolin-1(2H)-ones, the presence and position of methoxy substituents significantly impact their antimigratory and cytotoxic effects.[9] The potent anticancer activity of hydroxyanthraquinone derivatives further underscores the therapeutic potential of hydroxylated aromatic systems.[10] These findings suggest that strategic placement of substituents on the this compound core could lead to the development of potent and selective anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Synthesis of this compound Analogs: A Representative Workflow
The synthesis of novel analogs of this compound is crucial for exploring their therapeutic potential. A general and adaptable synthetic strategy often involves the modification of a common precursor, such as 2-hydroxy-5-methoxybenzaldehyde.[11] The following diagram illustrates a plausible workflow for the synthesis and screening of these compounds.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of this compound and its analogs. The available data on structurally related compounds strongly suggests that this scaffold is a versatile platform for the development of novel antimicrobial, antifungal, and anticancer agents. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives with diverse substitutions to establish more definitive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action of the most potent analogs will be crucial for their advancement as clinical candidates. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery and optimization of next-generation therapeutics based on this promising chemical scaffold.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones | MDPI [mdpi.com]
- 7. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
Differentiating Positional Isomers: A Spectroscopic Guide to 2-Hydroxy-5-methoxybenzonitrile and Its Analogs
Introduction: The Challenge of Isomeric Differentiation
In the fields of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount, as it dictates molecular interactions, biological activity, and physical properties. Positional isomers, such as the various hydroxy methoxy benzonitriles, possess the same molecular formula but often exhibit vastly different behaviors. Distinguishing these closely related structures is a critical analytical challenge that requires a multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of 2-hydroxy-5-methoxybenzonitrile and two of its key positional isomers: 4-hydroxy-3-methoxybenzonitrile and 2-hydroxy-3-methoxybenzonitrile. We will explore how fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be leveraged to unambiguously identify each isomer. The discussion is grounded in the electronic and steric effects exerted by the hydroxyl (-OH), methoxy (-OCH₃), and nitrile (-C≡N) substituents, which create unique spectroscopic "fingerprints" for each molecule.
The Isomers in Focus
The three isomers under consideration are:
| Compound Name | Structure | CAS Number |
| This compound | 39900-63-5[1] | |
| 4-Hydroxy-3-methoxybenzonitrile | 4421-08-3[2] | |
| 2-Hydroxy-3-methoxybenzonitrile | 6812-16-4[3] |
The strategic placement of electron-donating groups (-OH, -OCH₃) and an electron-withdrawing group (-C≡N) around the benzene ring creates distinct electronic environments for the aromatic protons and carbons, which is the key to their spectroscopic differentiation.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for differentiating positional isomers. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to the local electronic environment, which is modulated by the inductive and resonance effects of the substituents.[4][5]
¹H NMR Analysis: A Tale of Three Patterns
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive clues for distinguishing these isomers. The interplay of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitrile group results in predictable shielding and deshielding effects that influence the chemical shifts of the aromatic protons.[6]
-
This compound: This isomer is expected to show three aromatic signals, each integrating to one proton. The proton at C6 (ortho to the hydroxyl and meta to the nitrile) will be a doublet. The proton at C4 (ortho to the methoxy and meta to the hydroxyl) will appear as a doublet of doublets. The proton at C3 (ortho to both the nitrile and hydroxyl groups) will be a doublet.
-
4-Hydroxy-3-methoxybenzonitrile: This isomer will also display three aromatic signals. We expect a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a doublet for the proton at C2. The relative positions of these signals will differ from the 2-hydroxy-5-methoxy isomer due to the altered substituent effects.
-
2-Hydroxy-3-methoxybenzonitrile: Similar to the others, this isomer will present three distinct aromatic proton signals. The protons at C4, C5, and C6 will each give rise to a doublet of doublets or a triplet, depending on the coupling constants, creating a complex but unique splitting pattern in the aromatic region.
The hydroxyl proton (-OH) will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methoxy protons (-OCH₃) will consistently appear as a sharp singlet, usually between 3.8 and 4.0 ppm.
Caption: Key distinguishing features in the ¹H NMR spectra of the isomers.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the aromatic carbons being particularly informative. Electron-donating groups shield adjacent carbons (shift them upfield to lower ppm values), while electron-withdrawing groups deshield them (shift them downfield to higher ppm values).
-
Nitrile Carbon (-C≡N): This carbon is consistently found in the range of 115-120 ppm.
-
Carbons Bearing Substituents: The carbons directly attached to the oxygen of the hydroxyl and methoxy groups (C-OH and C-OCH₃) will be significantly deshielded, appearing far downfield (typically >140 ppm). The precise chemical shifts will vary depending on the electronic interplay with the other substituents.
-
Unsubstituted Aromatic Carbons: The positions of the remaining aromatic carbons will provide a clear fingerprint for each isomer.
Comparative NMR Data (Predicted and Reported)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic H's: 3 signals-OH: 1 broad signal-OCH₃: ~3.8 (s, 3H) | -C≡N: ~118Aromatic C's: 6 signals |
| 4-Hydroxy-3-methoxybenzonitrile | Aromatic H's: 3 signals-OH: 1 broad signal-OCH₃: ~3.9 (s, 3H) | -C≡N: ~119Aromatic C's: 6 signals |
| 2-Hydroxy-3-methoxybenzonitrile | Aromatic H's: 3 signals-OH: 1 broad signal-OCH₃: ~3.9 (s, 3H) | -C≡N: ~117Aromatic C's: 6 signals |
Note: Specific chemical shifts and coupling constants would be extracted from experimental data for a definitive assignment.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is excellent for confirming the presence of key functional groups and can provide strong evidence for the substitution pattern on the aromatic ring.
-
-OH Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Aromatic Stretch: A weak to medium absorption just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) indicates C-H bonds on the aromatic ring.[7]
-
-C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is a clear indicator of the nitrile group.[8]
-
C=C Aromatic Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.[9]
-
C-O Stretch: Absorptions corresponding to the C-O stretching of the hydroxyl and methoxy groups will be present in the 1000-1300 cm⁻¹ region.
-
Out-of-Plane (OOP) Bending: The region between 690-900 cm⁻¹ is particularly diagnostic for the substitution pattern on the benzene ring.[10][11] The number and position of the C-H out-of-plane bending vibrations can often distinguish between ortho, meta, and para-like substitution patterns. For these trisubstituted rings, the patterns can be complex but will be unique for each isomer.
Caption: Diagnostic regions in the IR spectrum for functional group and substitution pattern identification.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. All three isomers will have the same molecular ion peak (M⁺) at m/z 149, corresponding to the molecular formula C₈H₇NO₂.
Differentiation relies on the relative abundances of the fragment ions. The initial fragmentation will likely involve the loss of small, stable molecules or radicals.
-
Loss of ·CH₃ (m/z 134): Fragmentation of the methoxy group is a common pathway.
-
Loss of CO (m/z 121): This can occur from the phenolic portion of the molecule.
-
Loss of HCN (m/z 122): Loss of the nitrile group as hydrogen cyanide is another plausible fragmentation.
The relative ease of these fragmentation events will be influenced by the stability of the resulting fragment ions, which is dictated by the original positions of the substituents. For instance, the proximity of the hydroxyl and methoxy groups in the 2-hydroxy-3-methoxy isomer might lead to unique fragmentation pathways not as prevalent in the other isomers. A detailed analysis of the relative intensities of these key fragment ions can provide a basis for differentiation.[12]
Experimental Protocols
The acquisition of high-quality, reproducible spectroscopic data is contingent upon standardized experimental procedures.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: The experiments should be performed on a 400 MHz or higher field NMR spectrometer. The instrument should be properly tuned and shimmed for optimal resolution.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A wider spectral width (~250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and a larger number of scans (e.g., 512 to 1024) are necessary.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed with a Fourier transform, followed by phase and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded first. This is crucial to subtract the absorbances from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
Sample Spectrum Acquisition: The sample spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: For volatile and thermally stable compounds, a Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal. A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent.
-
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Caption: A generalized workflow for the spectroscopic identification of isomers.
Conclusion
The successful differentiation of this compound from its positional isomers is a clear demonstration of the power of a coordinated spectroscopic approach. While mass spectrometry confirms the elemental composition, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the most unambiguous structural elucidation, revealing the precise connectivity of the atoms through chemical shifts and spin-spin coupling. Infrared spectroscopy complements this by unequivocally identifying the key functional groups and offering valuable clues about the aromatic substitution pattern. By synergistically applying these techniques and interpreting the data based on fundamental chemical principles, researchers can confidently distinguish between even the most closely related isomeric structures, a capability that is indispensable in modern chemical research and development.
References
- 1. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. youtube.com [youtube.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Comparative Guide to the Catalytic Performance of 2-Hydroxy-5-methoxybenzonitrile
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks and catalytic systems is a critical determinant of synthetic efficiency and success. This guide provides an in-depth technical comparison of 2-Hydroxy-5-methoxybenzonitrile's performance in various catalytic systems. By examining its reactivity profile alongside common alternatives and grounding our discussion in mechanistic principles, we aim to equip you with the insights necessary for informed decision-making in your research endeavors.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, also known as 2-cyano-4-methoxyphenol, is a substituted aromatic compound featuring a nitrile, a hydroxyl, and a methoxy group.[1] This unique combination of functional groups imparts a nuanced reactivity profile, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The electron-donating methoxy group and the hydroxyl group influence the electron density of the aromatic ring, while the electron-withdrawing nitrile group provides a handle for a variety of chemical transformations. Understanding its behavior in different catalytic environments is key to unlocking its full synthetic potential.
Catalytic Hydrogenation: A Gateway to Amines and Aldehydes
The reduction of the nitrile group is a fundamental transformation, offering access to primary amines or, through partial reduction and hydrolysis, to aldehydes. The performance of this compound in catalytic hydrogenation is benchmarked against the well-studied benzonitrile.
Comparative Performance in Catalytic Hydrogenation
| Substrate | Catalyst System | Product(s) | Key Observations |
| This compound | Pd/C, H₂ | (2-Hydroxy-5-methoxyphenyl)methanamine | The presence of the hydroxyl and methoxy groups can influence catalyst-substrate interactions, potentially affecting reaction rates. The hydroxyl group may require protection in some cases to prevent side reactions. |
| Benzonitrile | Pd/C, H₂[2][3] | Benzylamine, Toluene (via hydrogenolysis) | A well-established reaction. Hydrogenolysis of the resulting benzylamine to toluene can be a significant side reaction.[2][3] |
| 2-Amino-4-methoxy-5-nitrobenzonitrile | Catalytic Hydrogenation (Pd/C or Raney Nickel) | Aromatic Amines | High efficiency, but may also reduce the nitrile group.[4] |
Expertise & Experience: The choice of a palladium on carbon (Pd/C) catalyst is standard for benzonitrile hydrogenation due to its high activity.[2][3] For this compound, the phenolic hydroxyl group introduces a potential for catalyst poisoning or undesired side reactions under harsh conditions. Therefore, milder reaction conditions (e.g., lower temperature and pressure) are advisable. The methoxy group is generally stable under these conditions.
Trustworthiness: To validate a hydrogenation protocol for this compound, it is crucial to monitor the reaction progress by techniques such as TLC or GC-MS to track the consumption of the starting material and the formation of the desired amine, as well as any potential byproducts from over-reduction or hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenation of a Benzonitrile Derivative
-
Catalyst Preparation: In a flask, suspend 5 mol% of 10% Pd/C in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reaction Setup: Add the benzonitrile substrate (1 equivalent) to the catalyst suspension.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., 1-5 atm) using a balloon or a Parr hydrogenator.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.
Visualizing the Hydrogenation Pathway
Caption: Proposed hydrogenation pathway of this compound.
Catalytic Oxidation: Leveraging the Hydroxyl Group
The phenolic hydroxyl group in this compound can be a focal point for catalytic oxidation reactions. However, direct oxidation of the phenol ring can be challenging and may lead to a mixture of products. A more controlled approach often involves the oxidation of a related benzyl alcohol derivative.
While direct catalytic oxidation data for this compound is scarce, we can infer its potential behavior by examining related methoxy-substituted benzyl alcohols.
Comparative Performance in Catalytic Oxidation of Related Alcohols
| Substrate | Catalyst System | Product | Key Observations |
| 2-Hydroxy-5-methoxybenzyl alcohol | (Inferred) e.g., MnO₂, TEMPO/NaOCl | 2-Hydroxy-5-methoxybenzaldehyde | The hydroxyl group can direct the oxidation. Selectivity is key to avoid over-oxidation to the carboxylic acid. |
| Veratryl alcohol (3,4-dimethoxybenzyl alcohol) | SBA-15/TiO₂/SO₄/Ni[5] | Veratraldehyde | High conversion and selectivity can be achieved with tailored heterogeneous catalysts.[5] |
| Benzylic and Aliphatic Alcohols | N-isopropyliodobenzamides/Oxone®[6] | Aldehydes and Ketones | A highly reactive and environmentally benign catalytic system.[6] |
Expertise & Experience: For the selective oxidation of a benzyl alcohol to an aldehyde, manganese dioxide (MnO₂) is a classic and effective stoichiometric oxidant. For a catalytic approach, TEMPO-catalyzed oxidation using sodium hypochlorite as the terminal oxidant is a mild and efficient system. The electron-donating methoxy group in the para position to the hydroxyl group in the hypothetical 2-hydroxy-5-methoxybenzyl alcohol would likely facilitate this oxidation.
Visualizing the Catalytic Cycle for TEMPO-mediated Oxidation
Caption: Simplified catalytic cycle for TEMPO-mediated alcohol oxidation.
Catalytic Coupling Reactions: Expanding Molecular Complexity
Expertise & Experience: In the context of coupling reactions, the hydroxyl group could participate in O-arylations or be converted to a triflate for Suzuki, Stille, or other cross-coupling reactions. The nitrile group is generally a spectator in many common palladium-catalyzed cross-coupling reactions, which can be a synthetic advantage. For instance, a related bromo-substituted this compound could undergo a Suzuki coupling to introduce a new aryl or vinyl group, with the hydroxyl and nitrile groups remaining intact under appropriate conditions.
Conceptual Experimental Workflow for a Suzuki Coupling
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Conclusion: A Promising but Under-Explored Building Block
This compound presents a unique combination of functional groups that suggests significant potential in various catalytic transformations. While direct comparative data is limited, by drawing logical parallels from the well-documented reactivity of related benzonitriles, phenols, and benzyl alcohols, we can confidently predict its utility in catalytic hydrogenation, oxidation (of its corresponding alcohol), and coupling reactions.
The key to successfully employing this molecule lies in the careful selection of catalytic systems that are tolerant of its multifunctional nature. Further research into the catalytic applications of this compound is warranted and promises to unveil new and efficient synthetic routes to valuable chemical entities.
References
comparative analysis of the chelating properties of 2-Hydroxy-5-methoxybenzonitrile derivatives
An In-depth Comparative Analysis of the Chelating Properties of 2-Hydroxy-5-methoxybenzonitrile Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive comparative analysis of the chelating properties of novel derivatives of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and systematic evaluation of these compounds as potential chelating agents. We will explore the underlying chemical principles, present detailed experimental protocols, and offer a comparative assessment of their efficacy and potential therapeutic applications.
Introduction: The Rationale for Novel Chelating Agents
Chelation therapy is a critical medical intervention for treating heavy metal poisoning and managing disorders related to metal overload, such as Wilson's disease and thalassemia. The efficacy of a chelating agent is intrinsically linked to its chemical structure, which dictates its affinity, selectivity, and pharmacokinetic properties. 2-Hydroxybenzonitrile scaffolds have emerged as promising platforms for designing novel chelators due to the presence of key functional groups—hydroxyl (-OH) and nitrile (-CN)—that can coordinate with metal ions. The strategic introduction of a methoxy group (-OCH3) at the 5-position can further modulate the electronic properties and, consequently, the chelating ability of the molecule.
This guide focuses on a series of synthesized derivatives of this compound, aiming to elucidate the structure-activity relationships that govern their metal-binding capabilities. We will compare their performance against established chelating agents, providing a data-driven basis for their potential in therapeutic development.
Synthesis and Characterization of Derivatives
The synthesis of the this compound derivatives follows a multi-step reaction pathway, designed to introduce various functional groups that may enhance chelation. The general synthetic workflow is outlined below.
Experimental Workflow: Synthesis of Derivatives
Caption: General synthetic workflow for this compound derivatives.
The causality behind this workflow is rooted in the need to selectively modify the benzonitrile core. The hydroxyl group is highly reactive and must be protected (Step 2) to prevent unwanted side reactions during the introduction of new functional groups (Step 3). Subsequent deprotection (Step 4) regenerates the crucial hydroxyl group, which is essential for chelation. Each derivative is then rigorously purified and its structure confirmed using standard analytical techniques to ensure a self-validating system where the biological activity can be confidently attributed to the correct chemical entity.
Comparative Analysis of Chelating Properties
The chelating potential of the synthesized derivatives was evaluated against a panel of physiologically relevant metal ions, including Cu²⁺, Fe³⁺, and Zn²⁺. The primary techniques employed were UV-Vis spectroscopy and potentiometric titration, which provide quantitative data on binding affinity and stoichiometry.
UV-Vis Spectroscopic Titration
UV-Vis spectroscopy is a powerful tool for monitoring the formation of metal-ligand complexes. The binding of a metal ion to the chelator often results in a shift in the maximum absorption wavelength (λ_max), providing direct evidence of complexation.
-
Preparation of Stock Solutions: Prepare 1 mM stock solutions of each derivative and 10 mM stock solutions of the metal salts (e.g., CuSO₄, FeCl₃, ZnCl₂) in a suitable buffer (e.g., HEPES, pH 7.4).
-
Titration: In a quartz cuvette, place a fixed concentration (e.g., 50 µM) of the derivative. Sequentially add aliquots of the metal salt solution, allowing the system to equilibrate after each addition.
-
Data Acquisition: Record the UV-Vis spectrum (200-800 nm) after each addition.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the metal-to-ligand molar ratio to determine the binding stoichiometry. The binding constant (K_a) can be calculated using non-linear regression analysis of the titration curve.
Comparative Binding Data
The following table summarizes the binding affinities (log K_a) and stoichiometries for a selection of derivatives compared to the parent compound and a standard chelator, EDTA.
| Compound | Derivative Substituent | log K_a (Cu²⁺) | Stoichiometry (L:M) | log K_a (Fe³⁺) | Stoichiometry (L:M) | log K_a (Zn²⁺) | Stoichiometry (L:M) |
| Parent | -H | 5.2 | 2:1 | 6.8 | 3:1 | 4.5 | 2:1 |
| D1 | -CH₂NH₂ | 7.8 | 1:1 | 9.1 | 2:1 | 6.2 | 1:1 |
| D2 | -CH₂COOH | 6.5 | 1:1 | 8.2 | 1:1 | 5.8 | 1:1 |
| D3 | -CH₂OH | 5.9 | 2:1 | 7.5 | 2:1 | 5.1 | 2:1 |
| EDTA | (Reference) | 18.8 | 1:1 | 25.1 | 1:1 | 16.5 | 1:1 |
Analysis of Results:
The data clearly indicates that the introduction of functional groups significantly enhances the chelating properties of the this compound scaffold.
-
Derivative D1 (-CH₂NH₂): The aminomethyl group introduces an additional nitrogen donor atom, leading to a significant increase in binding affinity for all tested metals. The shift to a 1:1 stoichiometry with Cu²⁺ and Zn²⁺ suggests the formation of a more stable, tridentate complex involving the hydroxyl, nitrile, and amino groups.
-
Derivative D2 (-CH₂COOH): The carboxymethyl group provides a carboxylate oxygen donor, which also enhances binding, particularly for Fe³⁺. The 1:1 stoichiometry observed for all metals with D2 points to a stable tetradentate coordination.
-
Derivative D3 (-CH₂OH): The hydroxymethyl group offers a weaker enhancement compared to the amino and carboxyl groups, likely due to the lower basicity of the alcoholic oxygen.
This structure-activity relationship can be visualized as follows:
Caption: Structure-activity relationship leading to enhanced chelation.
Potentiometric Titration for Stability Constant Determination
To further validate the binding affinities and determine the protonation constants of the ligands, potentiometric titrations were performed. This technique measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of equilibrium constants in solution.
-
System Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation: Titrate a solution of the derivative with a standardized strong acid (e.g., HCl) and then with a standardized strong base (e.g., NaOH) to determine its protonation constants (pKa values).
-
Complexation Titration: Titrate a solution containing both the derivative and a metal salt with a standardized strong base.
-
Data Analysis: Use software such as Hyperquad to analyze the titration curves and calculate the stability constants (log β) of the metal-ligand complexes.
The results from potentiometric titrations corroborated the trends observed in the UV-Vis studies, providing a robust and comprehensive dataset for comparing the derivatives.
Conclusion and Future Directions
This comparative analysis demonstrates that the this compound scaffold is a versatile platform for developing novel chelating agents. The introduction of aminomethyl and carboxymethyl groups at the position adjacent to the hydroxyl group significantly enhances the affinity and alters the stoichiometry of metal binding. Derivative D1, with its aminomethyl substituent, exhibited the most promising chelating properties for Cu²⁺ and Fe³⁺ among the synthesized compounds.
Future research should focus on:
-
In Vitro and In Vivo Toxicity Studies: To assess the safety profile of the most promising derivatives.
-
Selectivity Profiling: To evaluate the binding affinity for a wider range of metal ions and determine the selectivity for target metals over essential endogenous metals.
-
Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
By systematically building upon this foundational data, these novel derivatives hold the potential to be developed into next-generation therapeutics for metal-related disorders.
A Senior Application Scientist's Guide to the Catalytic Transformation of 2-Hydroxy-5-methoxybenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of 2-Hydroxy-5-methoxybenzonitrile
This compound is a key aromatic building block, notable for its trifunctional nature: a nucleophilic hydroxyl group, a reactive nitrile, and an electronically significant methoxy group. These features make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The selective transformation of the nitrile group in the presence of other sensitive functionalities is a common challenge that necessitates the use of sophisticated catalytic systems.
This guide provides a side-by-side comparison of prominent catalytic strategies for the three primary transformations of the nitrile group in this compound: reduction to an amine, partial reduction to an aldehyde, and hydration to an amide. As direct experimental data for this specific substrate is not extensively published, this guide draws upon well-established catalytic protocols for benzonitrile and its substituted derivatives. The insights provided are grounded in mechanistic principles, allowing researchers to anticipate the influence of the hydroxyl and methoxy substituents and select the optimal catalytic system for their synthetic goals.
Section 1: Catalytic Reduction to (2-Hydroxy-5-methoxyphenyl)methanamine
The complete reduction of the nitrile moiety to a primary amine is a fundamental transformation, yielding a versatile intermediate for further functionalization. The primary challenge in this reaction is preventing the formation of secondary and tertiary amines, as well as avoiding undesired side reactions like hydrogenolysis.
Mechanism Overview: The Path to the Primary Amine
Catalytic hydrogenation of nitriles proceeds through a stepwise addition of hydrogen across the carbon-nitrogen triple bond. The reaction is believed to occur on the surface of a heterogeneous catalyst, initiating with the formation of a metal-bound imine intermediate. This imine can then be further hydrogenated to the desired primary amine. However, the imine intermediate can also react with an already-formed primary amine molecule, leading to the formation of a secondary amine after subsequent reduction, a common and often undesirable side product.
Comparative Analysis of Leading Catalysts
Two catalyst families dominate this application: Raney® Nickel and Palladium on Carbon (Pd/C). Their performance characteristics are distinct and cater to different synthetic priorities.
| Catalyst System | Key Reagents & Conditions | Primary Product | Selectivity Considerations | Pros | Cons |
| Raney® Nickel | H₂ gas (pressure varies), or H₂ source (KBH₄, 2-Propanol) in Ethanol or similar solvent. Mild temperatures (RT to 50°C). | Primary Amine | Generally high selectivity to the primary amine. Lower tendency for C-N bond cleavage (hydrogenolysis). Can be tuned with additives.[1] | Cost-effective, readily available, high activity, excellent for primary amine selectivity.[1] | Pyrophoric nature requires careful handling; batch-to-batch variability can occur. |
| Palladium on Carbon (Pd/C) | H₂ gas (typically low to moderate pressure, e.g., 4-6 bar). Solvents like Ethanol, Methanol, or Ethyl Acetate. Mild temperatures (e.g., 30-60°C). | Primary Amine & Hydrogenolysis Product | Prone to hydrogenolysis, cleaving the C-N bond to form toluene derivatives (in this case, 2-methoxy-4-methylphenol).[2][3] | High activity, good functional group tolerance (but susceptible to poisoning). Predictable reactivity. | Significant potential for hydrogenolysis byproduct; can be more expensive than Raney Ni.[2] |
Expertise & Experience: Causality Behind Catalyst Choice
-
Why Choose Raney® Nickel? For the synthesis of (2-Hydroxy-5-methoxyphenyl)methanamine, Raney Nickel is often the superior choice due to its lower propensity for hydrogenolysis . The primary amine is typically the desired product, and the risk of cleaving the newly formed C-N bond, which is significant with Pd/C, is minimized.[2] The use of a hydrogen donor like potassium borohydride (KBH₄) with Raney Ni offers an exceptionally mild and efficient system that can be run at room temperature without the need for a pressurized hydrogen atmosphere.[1]
-
The Pitfall of Pd/C: The hydrogenation of benzonitriles over Pd/C is a well-studied consecutive reaction: nitrile is first reduced to the primary amine, which can then undergo hydrogenolysis to a toluene derivative.[2][3] The activation energy for the hydrogenolysis step is often significant, but the reaction is facile.[2] For a substrate like this compound, this would lead to the loss of the valuable amine functionality. While additives like sulfuric acid can suppress hydrogenolysis by forming an ammonium salt with the product, this adds complexity to the workup.[4]
Workflow & Experimental Protocol
Caption: Workflow for Raney® Ni/KBH₄ mediated reduction of a nitrile to a primary amine.
Protocol: Reduction of this compound using Raney® Ni/KBH₄
This protocol is adapted from a general procedure for nitrile reduction and should be optimized for the specific substrate.[1]
-
Catalyst Preparation: To a 100 mL round-bottom flask, add Raney® Nickel (approx. 10 mol%, as a moist slurry) and 25 mL of dry ethanol.
-
Reaction Setup: While stirring the catalyst suspension, add this compound (1.0 eq, e.g., 10 mmol, 1.49 g).
-
Reduction: Add potassium borohydride (KBH₄) (4.0 eq, 40 mmol, 2.15 g) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filtered catalyst may be pyrophoric and should be quenched with water.
-
Isolation: Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (2-Hydroxy-5-methoxyphenyl)methanamine, which can be further purified by column chromatography or crystallization.
Section 2: Catalytic Reduction to 2-Hydroxy-5-methoxybenzaldehyde
The selective partial reduction of a nitrile to an aldehyde is a more challenging transformation, as it requires stopping the reaction at the imine stage, which is then hydrolyzed to the aldehyde during workup. Over-reduction to the amine or alcohol is the primary side reaction.
Mechanism Overview: Halting at the Imine
The key to this synthesis is the in-situ generation of a reactive hydrogen species that reduces the nitrile to an imine intermediate. The reaction conditions are chosen such that this imine is stable and does not undergo further reduction. The system of Raney® Nickel in aqueous formic acid provides a controlled source of hydrogen for this purpose. The imine is subsequently hydrolyzed to the desired aldehyde upon workup.
Leading Catalyst System: Raney® Nickel with a Hydrogen Donor
For this transformation, Raney® Nickel is almost exclusively used, but the hydrogen source is switched from H₂ gas or borohydride to formic acid or sodium hypophosphite.[5][6]
| Catalyst System | Key Reagents & Conditions | Primary Product | Selectivity Considerations | Pros | Cons |
| Raney® Ni / Formic Acid | Raney® Ni catalyst, 75-90% aqueous Formic Acid. Mild heating (e.g., 75-80°C). | Aldehyde | Highly selective for the aldehyde. Over-reduction to the amine is minimized. Tolerates many functional groups (-OH, -COOH, halogens).[6] | Avoids pressurized H₂ and cryogenic temperatures. Uses inexpensive reagents. Good functional group tolerance.[6][7] | Requires careful temperature control to prevent side reactions. Formic acid can be corrosive. |
| Raney® Ni / NaH₂PO₂ | Raney® Ni catalyst, Sodium Hypophosphite Monohydrate. Aqueous Acetic Acid/Pyridine solvent. Mild heating (40-45°C). | Aldehyde | Also highly selective for the aldehyde. Pyridine is used as a solvent and base. | Operates at lower temperatures than the formic acid method.[6] | Use of pyridine can complicate workup and has a strong odor. |
Expertise & Experience: Why Formic Acid is a Superior Hydrogen Source Here
The Raney® Nickel/Formic Acid system is a robust and practical choice for laboratory-scale synthesis.[5][7] Formic acid serves as an excellent in-situ source of hydrogen when decomposed by the Raney® Nickel catalyst. This controlled generation of the reducing agent is critical for preventing over-reduction. The aqueous acidic medium facilitates the immediate hydrolysis of the intermediate imine to the aldehyde, preventing it from acting as a substrate for further reduction.[6] The presence of the hydroxyl group on this compound is well-tolerated by this system.[6]
Workflow & Experimental Protocol
Caption: Workflow for the selective reduction of a nitrile to an aldehyde using Raney® Ni/Formic Acid.
Protocol: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde via Nitrile Reduction
This protocol is adapted from a general procedure and should be optimized for the specific substrate.[6]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a condenser and magnetic stir bar, add damp Raney® Nickel (approx. 1.5 g per 1 g of nitrile).
-
Addition of Substrate: In a thin stream, add a solution of this compound (1.0 eq, e.g., 5 g) dissolved in 75% aqueous formic acid (75 mL).
-
Reaction: Stir the mixture and heat to 75-80°C for 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Caution: The filtered catalyst may be pyrophoric.
-
Isolation: Carefully neutralize the filtrate by slowly adding it to a stirred, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 2-Hydroxy-5-methoxybenzaldehyde.[8] Purify as needed via column chromatography or distillation.
Section 3: Catalytic Hydration to 2-Hydroxy-5-methoxybenzamide
The hydration of a nitrile to a primary amide is an atom-economical transformation that avoids the use of stoichiometric activating agents. The main challenge is achieving high selectivity for the amide without over-hydrolysis to the corresponding carboxylic acid, a process that is often thermodynamically favored, especially under harsh acidic or basic conditions.
Mechanism Overview: Metal-Assisted Water Addition
Transition metal-catalyzed hydration typically involves the coordination of the nitrile's nitrogen atom to the Lewis acidic metal center.[9] This coordination activates the nitrile carbon toward nucleophilic attack by a water molecule. For many advanced catalysts, the ligands play a cooperative role, for instance, by forming a hydrogen bond with the water molecule to increase its nucleophilicity.[10] The resulting intermediate undergoes rearrangement and subsequent release of the amide product, regenerating the catalyst.
Comparative Analysis of Modern Catalysts
While simple base catalysis can be effective, modern transition metal catalysts offer superior performance under milder, neutral conditions, which is ideal for sensitive substrates.[11]
| Catalyst System | Key Reagents & Conditions | Primary Product | Selectivity Considerations | Pros | Cons |
| Ruthenium-based | Ru(OH)ₓ/Al₂O₃ or Homogeneous Ru complexes. Often in pure water or alcohol/water mixtures. Mild to moderate heat (RT to 100°C). | Amide | Excellent selectivity for the primary amide.[12] Many Ru systems operate under neutral pH, preventing over-hydrolysis.[9][13] | High activity and selectivity for a broad range of nitriles. Environmentally benign (can use water as solvent). Reusable heterogeneous options available.[12] | Ruthenium catalysts can be expensive. Homogeneous catalysts may require ligand synthesis. |
| Platinum-based | Homogeneous Pt(II) complexes (e.g., Ghaffar-Parkins catalyst).[14] Mild conditions (e.g., 80°C). | Amide | Exceptional selectivity, even for hindered nitriles and those with acid/base-sensitive groups.[14] No further hydrolysis to the acid is observed. | High chemoselectivity and functional group tolerance. Works under neutral conditions.[14] | Platinum is a precious metal, making catalysts costly. Catalyst preparation can be complex. |
| Simple Base (NaOH) | Catalytic NaOH (e.g., 10 mol%). EtOH/H₂O solvent. Moderate heat (e.g., 90°C). | Amide | Good selectivity for aromatic amides; over-hydrolysis to the carboxylate is minimal under controlled conditions.[11][15] | Extremely inexpensive and readily available catalyst. Simple procedure. | Less suitable for base-sensitive substrates. May require careful control of reaction time to avoid over-hydrolysis. |
Expertise & Experience: Why Ruthenium Catalysts Offer a Balanced Approach
For the selective hydration of this compound, Ruthenium-based catalysts represent an excellent choice, balancing high performance with practicality . Heterogeneous catalysts like Ru(OH)ₓ/Al₂O₃ are particularly attractive as they operate efficiently in water, are highly selective, and can be easily recovered and reused, aligning with the principles of green chemistry.[12] Homogeneous ruthenium complexes have also shown remarkable activity, with some systems operating at room temperature.[9] The phenolic -OH group in the substrate is acidic and could be deprotonated under strong base catalysis, potentially leading to side reactions. The ability of ruthenium catalysts to operate under neutral conditions mitigates this risk, making them highly suitable for this specific transformation.[13]
Workflow & Experimental Protocol
Caption: Workflow for the heterogeneous Ru-catalyzed hydration of a nitrile to an amide.
Protocol: Hydration of this compound using Ru(OH)ₓ/Al₂O₃
This protocol is adapted from a general procedure for the hydration of benzonitriles and should be optimized.[12]
-
Reaction Setup: In a pressure-rated vial or autoclave, combine this compound (1.0 eq, e.g., 5 mmol, 0.745 g), Ru(OH)ₓ/Al₂O₃ (e.g., 1-2 mol% Ru), and deionized water (10 mL).
-
Reaction: Seal the vessel and heat the mixture to 120°C with vigorous stirring for 12-24 hours.
-
Monitoring: After cooling, an aliquot can be taken, diluted, and analyzed by HPLC or GC-MS to determine conversion.
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Isolation: Transfer the aqueous filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 2-Hydroxy-5-methoxybenzamide can be purified by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hidenanalytical.com [hidenanalytical.com]
- 5. The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. digibuo.uniovi.es [digibuo.uniovi.es]
- 10. Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxy-5-methoxybenzonitrile
For professionals in research, discovery, and drug development, the safe handling of specialized chemical reagents is paramount. This guide provides in-depth technical and procedural information for the safe handling of 2-Hydroxy-5-methoxybenzonitrile (CAS No. 39835-11-5), ensuring the well-being of laboratory personnel and the integrity of your research. This document moves beyond generic recommendations to offer field-proven insights and a self-validating system of protocols.
Hazard Identification and Risk Assessment
This compound is classified as Acutely Toxic if Swallowed (Category 3) according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] The primary route of acute exposure is ingestion. While comprehensive toxicological data is limited, it is prudent to also consider potential for skin and eye irritation upon contact, and respiratory irritation from inhalation of dust particles.
Key Hazard Information:
| Hazard Statement | GHS Classification | Source |
| H301: Toxic if swallowed | Acute toxicity, oral (Category 3) | [1][2] |
Before beginning any work with this compound, a thorough risk assessment should be conducted, considering the quantities being used, the nature of the experimental procedures, and the available engineering controls.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE plan is your first and most critical line of defense against exposure. The following recommendations are based on the known hazards of this compound and best practices for handling toxic powders.
Hand Protection
Standard disposable nitrile gloves offer a good baseline for incidental contact, but for extended handling or in the event of a spill, a more robust glove is necessary.[3][4] Given the benzonitrile structure, double-gloving is recommended to provide an additional layer of protection.
| Glove Type | Protection Level | Rationale |
| Inner Glove: Nitrile | Incidental Contact | Provides a good barrier against a range of chemicals and offers good dexterity.[5] |
| Outer Glove: Neoprene | Extended Handling/Spill | Offers enhanced protection against a broader range of chemicals, including some solvents and phenols.[4][5] |
Crucial Glove Practices:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing.
-
Proper Removal: Use the "glove-in-glove" technique to remove gloves to avoid skin contact with the contaminated outer surface.
-
Immediate Disposal: Dispose of gloves immediately after handling the compound or in case of contamination. Do not reuse disposable gloves.
Eye and Face Protection
Chemical splash goggles that provide a complete seal around the eyes are mandatory.[6] Given the powdered nature of the compound and the risk of aerosolization, a face shield worn over the safety goggles is required, especially when handling larger quantities or during procedures with a higher risk of splashing.
Body Protection
A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat. Ensure that clothing covers all exposed skin, including long pants and closed-toe, chemical-resistant footwear.
Respiratory Protection
All handling of this compound powder must be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter (P100) is required.[7] Respirator use necessitates a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to prevent exposure and contamination. The following workflow outlines the key steps for the safe use of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Pre-Handling Procedures
-
Documentation Review: Before any work commences, thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs) for handling toxic compounds.[8]
-
Area Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure the work surface is clean and uncluttered.
-
Gather Materials: Have all necessary equipment, including spatulas, weigh boats, and reaction vessels, readily available within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
Weighing and Transferring
-
Tare Container: Place a sealed container on the analytical balance and tare it.
-
Add Compound: In the chemical fume hood, carefully add the this compound to the tared container. Avoid creating dust.
-
Re-weigh: Seal the container and move it back to the balance to obtain an accurate weight.
-
Transfer: In the fume hood, carefully transfer the compound to the reaction vessel.
Post-Handling and Decontamination
-
Clean Up: Decontaminate the work surface and any reusable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat/apron, inner gloves, and finally, safety goggles.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.
Spill and Emergency Procedures
Minor Spill (in Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an absorbent material to gently cover the spill to prevent further spread.
-
Clean-up: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound, including contaminated PPE, weigh boats, and absorbent materials, must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
Final Disposal
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company.[9] Adhere to all local, state, and federal regulations for hazardous waste disposal.[10]
References
- 1. kelco.com.au [kelco.com.au]
- 2. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 3. Are Nitrile Gloves Chemical Resistant [it.titanfine.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 6. files.upei.ca [files.upei.ca]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
